Hdac8-IN-11
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
N-[[4-[(hexylamino)carbamoyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-4-5-6-11-18-19-16(21)15-9-7-14(8-10-15)12-17-13(2)20/h7-10,18H,3-6,11-12H2,1-2H3,(H,17,20)(H,19,21) |
Clave InChI |
WVSZQHAMBUUAOG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Hdac8-IN-11: An In-Depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Hdac8-IN-11, a ligand designed for the development of Proteolysis Targeting Chimeras (PROTACs) against Histone Deacetylase 8 (HDAC8). While specific data for a PROTAC derived directly from this compound is not publicly available, this document will detail the well-established mechanism of action for HDAC8-targeting PROTACs, utilizing illustrative data and protocols from the broader field of HDAC8 degrader development.
Introduction to HDAC8 and Targeted Protein Degradation
Histone Deacetylase 8 (HDAC8) is a class I histone deacetylase that plays a critical role in the epigenetic regulation of gene expression through the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][4]
Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the catalytic activity of HDAC8. However, an alternative and increasingly powerful strategy is targeted protein degradation via PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][5][6] this compound is a ligand that binds to HDAC8, serving as the "warhead" of a PROTAC designed to specifically eliminate this protein.
The PROTAC Mechanism of Action: A Tripartite Alliance for Degradation
The fundamental mechanism of action for an HDAC8 PROTAC, which would incorporate a ligand such as this compound, involves the formation of a ternary complex between the PROTAC molecule, the target protein (HDAC8), and an E3 ubiquitin ligase.[1][7] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of HDAC8. The resulting polyubiquitinated HDAC8 is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[7]
Quantitative Analysis of HDAC8 Degraders
The efficacy of HDAC8 PROTACs is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their binding affinity or inhibitory concentration (IC50 or Kd) for HDAC8. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
The following table summarizes representative quantitative data for various published HDAC8-targeting PROTACs. It is important to note that these values can vary depending on the cell line, treatment time, and specific PROTAC architecture.
| PROTAC Name/Identifier | Target(s) | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| YX968 | HDAC3/HDAC8 | VHL | 6.1 nM (HDAC8) | >90% | MDA-MB-231 | [1][8] |
| PROTAC 12 | HDAC8 | CRBN | ~700 nM | Not Reported | Jurkat | [9] |
| PROTAC 13 | HDAC6/HDAC8 | Not Specified | 4.95 µM (HDAC8) | Not Reported | HCT-116 | [9] |
| PROTAC 14 | HDAC8 | Not Specified | Not Reported | ~70% | Not Specified | [9] |
| PROTAC 15 | HDAC8 | CRBN | 0.58 µM | >95% | A549 | [9] |
| PROTAC 16 | HDAC6/HDAC8 | Not Specified | 1.8 nM (HDAC8) | Not Reported | MDA-MB-231 | [9] |
| Compound 16e | HDAC8 | CRBN | <2 µM | >90% | A549 | [5] |
Key Experimental Protocols
The development and characterization of HDAC8 PROTACs involve a series of standard and specialized experimental protocols to assess their efficacy and mechanism of action.
Western Blotting for HDAC8 Degradation
This is the primary assay to confirm and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, MDA-MB-231, or Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC8 PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HDAC8 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the HDAC8 protein levels.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of HDAC8 degradation relative to the vehicle control.
Cell Viability/Cytotoxicity Assays
These assays determine the effect of HDAC8 degradation on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., neuroblastoma cell lines like SK-N-BE(2)-C) in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the HDAC8 PROTAC.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent from a commercial kit like CellTiter-Glo or Alamar Blue.
-
Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle-treated control.
-
Data Analysis: Calculate the IC50 or EC50 values from the dose-response curves.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the PROTAC-induced ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the HDAC8 PROTAC for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the E3 ligase (e.g., VHL or Cereblon) or a tag on an overexpressed version of the protein. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against HDAC8 and the E3 ligase to confirm their co-precipitation.
Signaling Pathways and Downstream Effects of HDAC8 Degradation
The degradation of HDAC8 can impact multiple cellular signaling pathways. A primary consequence is the hyperacetylation of HDAC8 substrates, such as the cohesin subunit SMC3, which can lead to cell cycle arrest and apoptosis.[4] Furthermore, selective HDAC8 inhibition and degradation have been shown to reactivate the production of T-cell-trafficking chemokines in hepatocellular carcinoma, thereby promoting an anti-tumor immune response.
Conclusion
This compound represents a key component in the development of PROTACs for the targeted degradation of HDAC8. The mechanism of action for such a PROTAC relies on the recruitment of an E3 ubiquitin ligase to HDAC8, leading to its ubiquitination and subsequent proteasomal degradation. This approach offers a powerful alternative to traditional enzymatic inhibition, with the potential for enhanced potency, selectivity, and duration of action. The continued development of HDAC8-targeting PROTACs holds significant promise for the treatment of cancers and other diseases where HDAC8 is dysregulated. Further research will be crucial to fully elucidate the therapeutic potential and specific applications of PROTACs derived from ligands like this compound.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC chemical probes for histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Selective HDAC8 and HDAC11 Inhibitors
Disclaimer: The compound "Hdac8-IN-11" as specified in the topic query did not yield specific results in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of two well-characterized, selective inhibitors for Histone Deacetylase 8 (HDAC8) and Histone Deacetylase 11 (HDAC11), respectively: PCI-34051 and Elevenostat . This guide is intended for researchers, scientists, and drug development professionals, presenting key technical data, mechanisms of action, and detailed experimental protocols.
PCI-34051: A Selective HDAC8 Inhibitor
PCI-34051 is a potent and highly selective inhibitor of HDAC8, a class I histone deacetylase. Its selectivity makes it a valuable tool for elucidating the specific biological roles of HDAC8 and as a potential therapeutic agent, particularly in T-cell lymphomas and neuroblastoma.
Quantitative Data
The inhibitory activity and selectivity of PCI-34051 against various HDAC isoforms are summarized below.
| Target | IC50 (nM) | Selectivity vs. HDAC8 |
| HDAC8 | 10 | - |
| HDAC1 | 4,000 | >400-fold |
| HDAC2 | >50,000 | >5000-fold |
| HDAC3 | >50,000 | >5000-fold |
| HDAC6 | 2,900 | >290-fold |
| HDAC10 | 13,000 | >1300-fold |
Data compiled from multiple sources.[1][2][3][4]
Mechanism of Action
Unlike pan-HDAC inhibitors that primarily induce changes in histone acetylation, PCI-34051 exhibits a unique mechanism of action in sensitive cancer cells, particularly T-cell lymphomas.[5] The primary pathway involves the activation of Phospholipase C-gamma 1 (PLCγ1), leading to a rapid increase in intracellular calcium levels and subsequent induction of caspase-dependent apoptosis.[5]
This signaling cascade is initiated by the binding of PCI-34051 to HDAC8, which then, through a yet to be fully elucidated mechanism, triggers PLCγ1 activation. Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting elevation in cytosolic calcium is a critical trigger for the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.[5]
Experimental Protocols
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of PCI-34051 against HDAC8.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
PCI-34051
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of PCI-34051 in HDAC assay buffer.
-
In a 96-well plate, add the diluted PCI-34051 or vehicle control.
-
Add recombinant HDAC8 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
This protocol details the detection of apoptosis in T-cell lymphoma cells treated with PCI-34051 using flow cytometry.[6]
Materials:
-
T-cell lymphoma cell line (e.g., Jurkat)
-
PCI-34051
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with various concentrations of PCI-34051 for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Elevenostat: A Selective HDAC11 Inhibitor
Elevenostat (also known as JB3-22) is a selective inhibitor of HDAC11, the sole member of class IV HDACs.[7] It serves as a critical research tool for investigating the unique functions of HDAC11, particularly in immunology and oncology.
Quantitative Data
The inhibitory profile of Elevenostat against HDAC11 is presented below. Data on its selectivity against a broad panel of other HDAC isoforms is still emerging in the literature.
| Target | IC50 (µM) |
| HDAC11 | 0.235 |
Data from MedchemExpress.[7]
Mechanism of Action
In multiple myeloma (MM), Elevenostat's mechanism of action is linked to the hyperacetylation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for plasma cell survival.[8][9] HDAC11 normally deacetylates IRF4.[8][9] Inhibition of HDAC11 by Elevenostat leads to the accumulation of acetylated IRF4.[8] Hyperacetylated IRF4 exhibits impaired nuclear localization and reduced binding to the promoter regions of its target genes, which are essential for MM cell survival and proliferation.[8] This disruption of IRF4 function ultimately triggers apoptosis in multiple myeloma cells.[7]
Experimental Protocols
This protocol outlines the procedure to detect changes in IRF4 acetylation in multiple myeloma cells following treatment with Elevenostat.
Materials:
-
Multiple myeloma cell line (e.g., MM1.S)
-
Elevenostat
-
Lysis buffer (RIPA buffer supplemented with protease and HDAC inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetylated-lysine, anti-IRF4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat MM cells with Elevenostat for the desired time and concentration.
-
Lyse the cells in lysis buffer containing HDAC inhibitors to preserve acetylation marks.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetylated-lysine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with anti-IRF4 and anti-GAPDH antibodies to confirm total protein levels and equal loading.
This protocol describes how to assess the cytotoxic effects of Elevenostat on multiple myeloma cells.[10]
Materials:
-
Multiple myeloma cell lines
-
Elevenostat
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)
-
96-well white or clear microplates
-
Plate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of Elevenostat to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. kumc.edu [kumc.edu]
- 3. hellobio.com [hellobio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. abcam.com [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. sciencellonline.com [sciencellonline.com]
The Advent of Targeted Protein Degradation: A Technical Primer on the Discovery and Development of Hdac8-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) has emerged as a significant therapeutic target in oncology and other diseases due to its critical role in epigenetic regulation and cellular proliferation. While traditional drug discovery has focused on the development of small molecule inhibitors to block the catalytic activity of HDAC8, a novel and powerful therapeutic modality, targeted protein degradation, has recently gained prominence. This approach utilizes Proteolysis Targeting Chimeras (PROTACs) to induce the selective degradation of a target protein by the cell's own ubiquitin-proteasome system.
This technical guide delves into the discovery and development of Hdac8-IN-11, a specific ligand for HDAC8 designed for incorporation into PROTACs. While detailed discovery and development information for this particular molecule is not extensively published in the public domain, this document will provide a comprehensive overview of the principles, workflows, and experimental methodologies involved in the creation and evaluation of such a molecule and its subsequent use in an HDAC8-targeting PROTAC. We will explore the rationale for targeting HDAC8, the mechanism of PROTACs, and the key experimental data and protocols necessary for the preclinical development of an HDAC8-degrading therapeutic.
HDAC8: A Validated Therapeutic Target
HDAC8 is a class I histone deacetylase that plays a crucial role in the deacetylation of both histone and non-histone proteins.[1][2] Its overexpression has been implicated in the progression of various cancers, including neuroblastoma, T-cell lymphoma, and acute myeloid leukemia, making it an attractive target for therapeutic intervention.[3] Inhibition of HDAC8 can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2]
PROTAC Technology: A New Frontier in Drug Discovery
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, HDAC8), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers several potential advantages over traditional inhibition, including the potential for greater efficacy at lower doses and the ability to target proteins previously considered "undruggable."
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: A diagram illustrating the catalytic cycle of a PROTAC targeting HDAC8.
This compound: A Key Component for an HDAC8-Targeting PROTAC
This compound is identified as a ligand for HDAC8 intended for use in the synthesis of PROTACs.[3][4][5][6][7] While the specific discovery pathway of this compound is proprietary, the general workflow for identifying such a ligand is a well-established process in drug discovery.
Discovery and Design Workflow
The discovery of a suitable ligand like this compound typically follows a structured workflow, as depicted below.
Caption: A generalized workflow for the discovery of a target protein ligand.
Quantitative Data for a Hypothetical HDAC8-Targeting PROTAC
The following tables present hypothetical but representative quantitative data for a PROTAC molecule synthesized using an this compound-like ligand.
Table 1: In Vitro Activity
| Compound | HDAC8 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 DC50 (nM) in SK-N-BE(2) cells |
| This compound (Ligand) | 50 | >10,000 | >10,000 | N/A |
| HDAC8-PROTAC | 150 | >10,000 | >10,000 | 10 |
| VHL Ligand | N/A | N/A | N/A | >10,000 |
Table 2: Cellular Activity
| Compound | SK-N-BE(2) GI50 (nM) | Kelly GI50 (nM) | Normal Fibroblasts GI50 (nM) |
| This compound (Ligand) | 2,500 | 3,000 | >20,000 |
| HDAC8-PROTAC | 25 | 40 | >5,000 |
| Doxorubicin | 100 | 120 | 150 |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of a novel therapeutic agent. Below are representative protocols for key experiments in the development of an HDAC8-targeting PROTAC.
HDAC8 Inhibition Assay (Fluorogenic)
-
Objective: To determine the in vitro potency of the ligand and PROTAC in inhibiting the enzymatic activity of recombinant human HDAC8.
-
Materials: Recombinant human HDAC8, Fluor de Lys®-SIRT2 substrate (Boc-Lys(TFA)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution.
-
Procedure:
-
Prepare a serial dilution of the test compounds (this compound, HDAC8-PROTAC) in DMSO.
-
In a 96-well black plate, add 25 µL of assay buffer, 5 µL of test compound dilution, and 10 µL of recombinant HDAC8 enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution containing TSA.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values using a non-linear regression model.
-
Western Blot for HDAC8 Degradation
-
Objective: To quantify the reduction of cellular HDAC8 protein levels following treatment with the HDAC8-PROTAC.
-
Materials: SK-N-BE(2) neuroblastoma cells, test compounds, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-HDAC8, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed SK-N-BE(2) cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the HDAC8-PROTAC for different time points (e.g., 4, 8, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HDAC8 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the DC50 (concentration for 50% degradation).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the anti-proliferative effect of the HDAC8-PROTAC on cancer cell lines.
-
Materials: SK-N-BE(2) and Kelly neuroblastoma cell lines, normal human fibroblasts, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well white plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Downstream Signaling Effects of HDAC8 Degradation
The degradation of HDAC8 is expected to impact several downstream signaling pathways involved in cell cycle regulation and apoptosis. One key pathway involves the tumor suppressor p53.
Caption: A simplified signaling pathway showing the effects of HDAC8 degradation.
Conclusion
The development of targeted protein degraders represents a paradigm shift in pharmacology. This compound serves as a critical building block for the creation of potent and selective HDAC8-targeting PROTACs. While the specific data for this compound itself is not widely available, the principles and methodologies outlined in this guide provide a robust framework for the discovery, characterization, and preclinical development of such molecules. The continued exploration of this therapeutic modality holds immense promise for the treatment of cancers and other diseases driven by the aberrant activity of proteins like HDAC8.
References
- 1. Structural Studies of Human Histone Deacetylase 8 and its Site-Specific Variants Complexed with Substrate and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. InvivoChem [invivochem.com]
The Role of Histone Deacetylase 8 (HDAC8) in Neuroblastoma: A Technical Guide for Researchers
Abstract: Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk, MYCN-amplified cases. Epigenetic dysregulation is a hallmark of many cancers, and Histone Deacetylases (HDACs) have emerged as critical players in neuroblastoma pathogenesis. Among the 11 classical HDAC family members, HDAC8 has been identified as a key driver of tumorigenesis and a promising therapeutic target. Elevated HDAC8 expression is strongly correlated with advanced disease, poor prognosis, and resistance to therapy. Functionally, HDAC8 is pivotal in regulating cell proliferation, differentiation, and apoptosis. Its inhibition, particularly through selective small molecules, has been shown to suppress tumor growth, induce neuronal differentiation, and enhance the efficacy of other therapeutic agents like retinoic acid. This technical guide provides an in-depth overview of the clinical significance, molecular functions, and therapeutic targeting of HDAC8 in neuroblastoma. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways and workflows to support ongoing research and drug development efforts in this field.
Clinical Significance of HDAC8 in Neuroblastoma
Investigations into the expression profiles of all 11 classical HDACs in large cohorts of primary neuroblastoma samples have singled out HDAC8 as having the most significant clinical relevance.[1][2][3] Its expression levels are not merely elevated in tumor tissue but are also strongly correlated with key clinical and molecular markers of aggressive disease.
High HDAC8 expression is significantly associated with advanced disease stages (e.g., INSS Stage 4), metastatic disease, and poor overall and event-free survival for patients.[1][2][4] Conversely, HDAC8 expression is notably downregulated in Stage 4S neuroblastoma, a unique subset of the disease often associated with spontaneous regression.[1][3][5] This inverse correlation in a regressing tumor type further underscores its role in driving malignant progression. While not directly associated with MYCN amplification status itself, high HDAC8 expression correlates with other poor prognostic markers.[1]
Table 1: Summary of Clinical and Prognostic Correlation of HDAC8 Expression in Neuroblastoma
| Finding | Patient Cohort Description | Implication | Citations |
| High HDAC8 mRNA Expression | 118 primary neuroblastoma samples | Significantly correlated with advanced INSS Stage 4 compared to stages 1, 2, 3, and 4S. | [1] |
| Correlation with Survival | Kaplan-Meier analysis of patient cohort | High HDAC8 expression correlates with poor overall and event-free survival. | [1][4] |
| Downregulation in Regressing Tumors | Analysis of Stage 4S neuroblastoma samples | Low HDAC8 expression is a feature of tumors that undergo spontaneous regression. | [1][5] |
Molecular Role and Signaling Pathways of HDAC8
HDAC8 is a class I histone deacetylase that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[6] This activity modulates chromatin structure and the function of key regulatory proteins, thereby influencing gene expression and cellular behavior. In neuroblastoma, HDAC8's oncogenic role is mediated through its interaction with several critical signaling pathways.
The HDAC8-MYCN Axis
The MYCN oncogene is a primary driver in high-risk neuroblastoma. HDACs are known to be involved in controlling MYCN function.[7] Selective inhibition of HDAC8 has been shown to downregulate MYCN expression in neuroblastoma cells.[5][8] Furthermore, studies have identified microRNAs, such as miR-665, that act as tumor suppressors by simultaneously targeting both c-MYC and HDAC8, suggesting a functional link between these oncogenic drivers.[9][10] By maintaining a cellular state that supports high MYCN activity, HDAC8 helps block neuronal differentiation and promotes unchecked proliferation.[4]
Caption: HDAC8 supports MYCN expression, driving proliferation.
Regulation of the p53 Tumor Suppressor Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. In many neuroblastoma cell lines, the p53 pathway is functionally impaired despite the low frequency of TP53 mutations at diagnosis.[5][11] HDAC inhibitors can restore p53 function not by increasing its expression, but by inducing its hyper-acetylation.[11][12][13] Acetylation is critical for p53 activation.[6] HDAC8 directly interacts with and deacetylates p53, thereby suppressing its tumor-repressive functions.[6] Inhibition of HDAC8 leads to increased p53 acetylation, nuclear localization, and subsequent transactivation of target genes like p21WAF1/CIP1, resulting in cell cycle arrest.[11][14][15]
Caption: HDAC8 inactivates p53; inhibition restores its function.
Synergy with Retinoic Acid (RA) Signaling
Retinoic acid (RA) is a standard component of differentiation therapy for high-risk neuroblastoma. However, some tumors are or become resistant. HDAC8 inhibition has been shown to significantly enhance RA-mediated differentiation.[8] When combined, HDAC8 inhibitors and RA lead to a more pronounced differentiated phenotype, characterized by elongated neurites and upregulation of differentiation markers like neurotrophin receptor kinase A (NTRK1/TrkA).[5][14][16] Mechanistic studies suggest that the cAMP-response element-binding protein (CREB) may be a point of convergence for these two pathways, linking HDAC8 activity and RA-mediated gene transcription.[8][14]
Therapeutic Targeting of HDAC8 in Neuroblastoma
The discovery of HDAC8's pivotal role has made it an attractive drug target. While early clinical trials utilized pan-HDAC inhibitors, these often came with significant side effects due to their broad activity against multiple HDAC isoforms.[17][18] The development of isoform-selective HDAC8 inhibitors offers the potential for improved therapeutic efficacy with reduced toxicity.[8][17]
Selective HDAC8 inhibition consistently reproduces the phenotype observed with HDAC8 knockdown, including:
-
Inhibition of Proliferation and Clonogenic Growth: Treatment with selective HDAC8 inhibitors significantly reduces neuroblastoma cell numbers in vitro.[2][4][16]
-
Induction of Cell Cycle Arrest: Inhibition leads to a G0/G1 or G2 phase arrest, often associated with the upregulation of p21.[1][11][14]
-
Promotion of Neuronal Differentiation: Cells treated with HDAC8 inhibitors exhibit morphological and molecular signs of differentiation.[1][4][17]
Table 2: Representative Effects of Selective HDAC8 Inhibition on Neuroblastoma Cells
| Inhibitor | Cell Line(s) | Concentration | Key Effect(s) | Citations |
| PCI-34051 | BE(2)-C, IMR-32, Kelly | 4 µM | Decreased cell numbers, induced differentiation, upregulated p21. | [14][16] |
| Cpd2 | BE(2)-C, IMR-32, Kelly | 40 µM | Decreased cell numbers, induced differentiation, upregulated TrkA. | [14] |
| PCI-34051 | T-cell Lymphoma | 10 nM | Induced apoptosis (for comparison of potency). | [19] |
| siRNA-HDAC8 | BE(2)-C, SK-N-BE, Kelly, SH-SY5Y | 5-25 nmol/L | Inhibited proliferation, reduced clonogenic growth. | [1][3] |
Table 3: IC50 Values for Representative HDAC Inhibitors
| Inhibitor | Target | IC50 Value | Notes | Citations |
| PCI-34051 | HDAC8 | 0.01 µM (10 nM) | Highly selective for HDAC8. | [19][20] |
| PCI-34051 | HDAC1 | 4 µM | >100-fold selectivity over other class I HDACs. | [20] |
| PCI-34051 | HDAC6 | 2.9 µM | [20] | |
| Vorinostat (SAHA) | HDAC8 | 0.41 µM (410 nM) | Pan-HDAC inhibitor. | [19][21] |
| Vorinostat (SAHA) | HDACs 1, 2, 3, 6 | Subnanomolar | Broad activity against multiple HDACs. | [22] |
Key Experimental Protocols & Workflows
Reproducible and standardized protocols are essential for studying the effects of HDAC8 inhibition. Below are detailed methodologies for core assays.
Caption: Workflow for evaluating HDAC8 inhibitor efficacy.
Protocol: Cell Viability (MTT Assay)
This protocol assesses the effect of HDAC8 inhibitors on cell proliferation and metabolic activity.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
HDAC8 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂).[23]
-
Treatment: Prepare serial dilutions of the HDAC8 inhibitor in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or up to 6 days for differentiation studies).[14][23]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control to determine the percentage of cell viability.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
HDAC8 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat with the HDAC8 inhibitor at desired concentrations (e.g., 0.5x, 1x, 2x IC50 value) for a specified time (e.g., 24 or 48 hours).[23]
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol: Western Blot Analysis
This protocol is for detecting changes in the expression or post-translational modification (acetylation) of target proteins following HDAC8 inhibition.
Materials:
-
Treated cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC8, anti-p21, anti-acetyl-Histone H4, anti-TrkA, anti-actin/tubulin).[1][14]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse harvested cell pellets in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., actin or tubulin).
Conclusion and Future Directions
HDAC8 has been unequivocally identified as a high-priority therapeutic target in neuroblastoma. Its strong correlation with poor clinical outcomes and its central role in driving proliferation and blocking differentiation provide a compelling rationale for its inhibition. The development of selective HDAC8 inhibitors represents a significant advancement over non-specific pan-HDAC inhibitors, promising a wider therapeutic window and reduced toxicity.[8][24]
Future research should focus on several key areas:
-
Combination Therapies: Further exploration of synergistic combinations, particularly with retinoic acid, chemotherapy, and other targeted agents, is warranted to overcome drug resistance.[5][19]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to HDAC8-targeted therapy will be crucial for clinical trial design.
-
In Vivo Efficacy: While initial xenograft models are promising, more advanced preclinical models, such as patient-derived xenografts (PDXs), are needed to fully evaluate the in vivo efficacy and pharmacodynamics of novel HDAC8 inhibitors.[8][25]
-
Drug Resistance Mechanisms: Investigating potential mechanisms of resistance to HDAC8 inhibitors will be essential for developing next-generation compounds and strategies to circumvent resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase 8 in neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 6. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone deacetylases in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. miR-665 targets c-MYC and HDAC8 to inhibit murine neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.uniupo.it [research.uniupo.it]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting of HDAC8 and investigational inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. usiena-air.unisi.it [usiena-air.unisi.it]
- 21. researchgate.net [researchgate.net]
- 22. Selective HDAC1/HDAC2 Inhibitors Induce Neuroblastoma Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. headache.imedpub.com [headache.imedpub.com]
Technical Guide: Hdac8-IN-11 as a Selective HDAC8 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated "Hdac8-IN-11." This guide will therefore focus on the principles of selective HDAC8 inhibition, using the well-characterized and potent selective HDAC8 inhibitor, PCI-34051 , as a representative example to fulfill the technical requirements of this document. The data, protocols, and pathways described herein are based on established research on selective HDAC8 inhibitors.
Introduction to HDAC8 and Selective Inhibition
Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1][2][3] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer (particularly neuroblastoma), Cornelia de Lange syndrome, and parasitic infections, making it a compelling therapeutic target.[2][4]
Selective HDAC8 inhibitors offer the potential for targeted therapeutic intervention with fewer side effects compared to pan-HDAC inhibitors.[2] The development of such inhibitors is a key focus in drug discovery. This guide provides an in-depth overview of the evaluation and mechanism of a model selective HDAC8 inhibitor.
Quantitative Data Presentation
The inhibitory activity and selectivity of a compound are critical parameters. The following table summarizes the in vitro potency (IC50) of the model selective HDAC8 inhibitor, PCI-34051, against various HDAC isoforms.
| Compound | HDAC8 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC6 IC50 | Selectivity for HDAC8 over HDAC1 |
| PCI-34051 | 10 nM | 4,000 nM | >100,000 nM | >100,000 nM | 2,900 nM | ~400-fold |
Data compiled from publicly available research. Actual values may vary slightly between different experimental setups.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the characterization of selective HDAC8 inhibitors.
In Vitro HDAC Activity Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC8 and the inhibitory potential of a test compound.
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by HDAC8, is used. The inhibitor's potency is determined by measuring the reduction in the fluorescent signal.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Fluor de Lys-Green)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (e.g., PCI-34051) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC8 enzyme to each well, except for the 'no enzyme' control.
-
Add the diluted test compound or vehicle control to the respective wells and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., in Neuroblastoma Cell Lines)
This assay assesses the cytotoxic or cytostatic effect of the HDAC8 inhibitor on cancer cells.
Principle: The viability of cells (e.g., SH-SY5Y neuroblastoma cells) is measured after treatment with the inhibitor.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and vehicle control
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo)
-
96-well clear or opaque microplate
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Seed the SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance, fluorescence, or luminescence using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams are rendered using the DOT language.
Simplified HDAC8 Signaling Pathway
HDAC8 is known to deacetylate non-histone proteins, including the tumor suppressor p53. Deacetylation of p53 can lead to its degradation and a reduction in its transcriptional activity, thereby promoting cell survival. Inhibition of HDAC8 can reverse this effect.
Caption: Simplified HDAC8-p53 signaling pathway and the effect of a selective inhibitor.
Experimental Workflow for Characterization of a Selective HDAC8 Inhibitor
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel selective HDAC8 inhibitor.
Caption: Workflow for the preclinical characterization of a selective HDAC8 inhibitor.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in synthetic strategies to develop potent, HDAC8-selective, small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of the HDAC8-Selective Inhibitor PCI-34051: A Technical Guide
Disclaimer: Initial searches for the molecule "Hdac8-IN-11" did not yield any specific results. This technical guide will therefore focus on a well-characterized and selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , as a representative molecule to fulfill the detailed requirements of the user's request.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the therapeutic potential of PCI-34051, a potent and selective inhibitor of HDAC8. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of its mechanistic pathways.
Introduction to HDAC8 and the Inhibitor PCI-34051
Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, inflammatory disorders, and fibrosis, making it a compelling therapeutic target.[1][3]
PCI-34051 is a hydroxamic acid-based small molecule identified as a potent and highly selective inhibitor of HDAC8.[4][5] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms, the selectivity of PCI-34051 allows for a more precise investigation of HDAC8's biological functions and offers the potential for a wider therapeutic window with fewer off-target effects.[5] This guide summarizes the key preclinical findings related to PCI-34051's anti-neoplastic, anti-inflammatory, and anti-fibrotic activities.
Quantitative Data Presentation
The following tables summarize the quantitative data for PCI-34051 across various assays and models.
Table 1: In Vitro Inhibitory Activity of PCI-34051
| Target | Assay Type | Value | Unit | Reference |
| HDAC8 | Cell-free enzymatic | 10 | nM (Ki) | [4][6][7] |
| HDAC8 | Cell-free enzymatic | 10 | nM (IC50) | [1][3][8][9] |
| HDAC1 | Cell-free enzymatic | 4 | µM (IC50) | [1] |
| HDAC6 | Cell-free enzymatic | 2.9 | µM (IC50) | [1] |
| HDAC2, 3, 10 | Cell-free enzymatic | >1000-fold selectivity vs HDAC8 | - | [9] |
Table 2: Cellular Activity of PCI-34051
| Cell Line | Assay Type | Effect | Value | Unit | Reference |
| Jurkat (T-cell leukemia) | Apoptosis Assay | Apoptosis Induction | 2.4 | µM (EC50) | [4] |
| HuT78 (T-cell lymphoma) | Apoptosis Assay | Apoptosis Induction | 4 | µM (EC50) | [4] |
| Human PBMCs | Cytokine Secretion Assay | IL-1β Inhibition (LPS-stimulated) | 0.6 - 1 | µM (IC50) | [4][6][7] |
| OVCAR-3 (Ovarian Cancer) | Growth Inhibition Assay | Growth Inhibition | 6 | µM (GI50) | [9] |
| TOV-21G (Ovarian Cancer, wt p53) | Cell Viability (CCK-8) | Inhibition of Viability | 9.73 | µM (IC50) | [10] |
| A2780 (Ovarian Cancer, wt p53) | Cell Viability (CCK-8) | Inhibition of Viability | 28.31 | µM (IC50) | [10] |
| COV318 (Ovarian Cancer, mut p53) | Cell Viability (CCK-8) | Inhibition of Viability | 127.6 | µM (IC50) | [10] |
| COV362 (Ovarian Cancer, mut p53) | Cell Viability (CCK-8) | Inhibition of Viability | 120.4 | µM (IC50) | [10] |
Table 3: In Vivo Efficacy of PCI-34051
| Animal Model | Disease Model | Dosage | Route | Effect | Reference |
| Mouse | Contact Hypersensitivity (Oxazolone-induced) | Not specified | Not specified | Inhibited ear swelling, reduced IL-1β | [4][6] |
| Mouse | Cardiac Fibrosis (TAC-induced) | 30 mg/kg | Intraperitoneal | Suppressed cardiac fibrosis | [3] |
| Mouse | Cardiac Hypertrophy (Isoproterenol-induced) | 30 mg/kg | Intraperitoneal | Decreased cardiac hypertrophy and fibrosis markers | [3] |
| Mouse | Renal Fibrosis (UUO model) | 20 mg/kg | Intraperitoneal | Restored cortactin acetylation, suppressed pro-fibrotic signaling | [3] |
| Athymic Nude Mouse | Neuroblastoma Xenograft | 40 mg/kg/day | Intraperitoneal | Maximum Tolerated Dose (MTD) | [3][11] |
| Mouse | Glioma | 40 mg/kg | Not specified | Reduced tumor growth, increased survival time | [12] |
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol describes a common fluorescence-based assay to determine the inhibitory activity of compounds against HDAC enzymes.
-
Enzyme and Compound Preparation: Recombinant human HDAC protein is diluted in a reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4).[9][13] PCI-34051 is prepared in various concentrations in DMSO.
-
Incubation: The HDAC enzyme is pre-incubated with PCI-34051 (or DMSO as a control) for 15 minutes at room temperature in a 96-well plate.[9][13]
-
Reaction Initiation: A fluorogenic substrate, such as Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin, is added to the wells to initiate the deacetylase reaction.[13] The final reaction volume is typically 100 µL.[9]
-
Development: After a set incubation time, a developing solution containing a protease (e.g., Trypsin) is added.[13] The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (amino-4-methylcoumarin).
-
Detection: The fluorescence is measured using a fluorescence plate reader. The reaction rate is determined by the increase in fluorescence over time.[9]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[9]
Cell Viability and Growth Inhibition Assay (CCK-8 / Alamar Blue)
This protocol is used to assess the effect of PCI-34051 on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Tumor cells are seeded into 96-well plates at an appropriate density and cultured for at least two doubling times before treatment.[9][12]
-
Compound Treatment: Cells are treated with various concentrations of PCI-34051 (or DMSO as a vehicle control) in triplicate wells.[9]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Reagent Addition: After incubation, a viability reagent such as CCK-8 or Alamar Blue is added to each well according to the manufacturer's instructions.[9][14]
-
Detection: The plates are incubated for a further 1-4 hours, and the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The concentration required to inhibit cell growth by 50% (GI50 or IC50) is calculated from dose-response curves using non-linear regression analysis.[9][10]
In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PCI-34051 in a mouse model.
-
Cell Implantation: A suspension of viable human tumor cells (e.g., 2-4 x 106 cells) in a solution like Matrigel is implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[11][15]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.[11]
-
Compound Administration: PCI-34051, dissolved in a suitable vehicle (e.g., 90% DMSO, 10% PBS), is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 40 mg/kg/day for 5 days).[11] The control group receives the vehicle only.
-
Monitoring: Animal body weight and tumor volume are measured regularly throughout the study. Tumor volume is often calculated using the formula: (Length × Width × Height) × π/6.[11]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are explanted, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis). Statistical analysis is performed to compare tumor growth between the treatment and control groups.[11]
Signaling Pathways and Mechanistic Diagrams
Apoptosis Induction in T-Cell Lymphoma
PCI-34051 induces apoptosis in T-cell lymphoma cells through a unique mechanism that is independent of histone hyperacetylation.[5] The pathway involves the activation of Phospholipase C-gamma 1 (PLCγ1), leading to a rapid mobilization of intracellular calcium from the endoplasmic reticulum, which in turn triggers cytochrome c release from the mitochondria and subsequent caspase activation.[5]
Caption: PCI-34051-induced apoptosis pathway in T-cell lymphoma.
Inhibition of Pro-Inflammatory Cytokine Secretion
In monocytes and peripheral blood mononuclear cells (PBMCs), PCI-34051 potently inhibits the secretion of the pro-inflammatory cytokine IL-1β.[6][7] This effect is not due to direct inhibition of the processing enzyme caspase-1 but appears to involve an upstream step in the processing of pro-IL-1β into its active, secreted form.[4]
Caption: Inhibition of IL-1β secretion by PCI-34051.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel therapeutic agent like PCI-34051 follows a logical progression from initial biochemical assays to cellular studies and finally to in vivo animal models.
Caption: General workflow for preclinical evaluation of PCI-34051.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models [jci.org]
Navigating the Frontier of Epigenetic Cancer Therapy: A Technical Guide to the Selective HDAC8 Inhibitor PCI-34051
Note: Initial searches for a specific compound designated "Hdac8-IN-11" did not yield any publicly available data. Therefore, this guide focuses on a well-characterized and highly selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , to provide researchers, scientists, and drug development professionals with a comprehensive technical resource in line with the core requirements of the original query.
Introduction: HDAC8 as a Compelling Target in Oncology
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, they play a pivotal role in chromatin structure and gene expression.[1] The HDAC family is divided into several classes, with HDAC8 being a unique, zinc-dependent member of Class I.[2] Aberrant expression and activity of HDAC8 have been implicated in the progression of various cancers, including neuroblastoma, T-cell lymphoma, ovarian cancer, and breast cancer.[3][4][5] Its role in promoting cell proliferation, metastasis, and inhibiting apoptosis makes it an attractive therapeutic target.[3][6] Selective inhibition of HDAC8 offers the potential for a more targeted anticancer therapy with a better safety profile compared to pan-HDAC inhibitors, which can have off-target effects.[2][7]
PCI-34051: A Profile of a Selective HDAC8 Inhibitor
PCI-34051 is a potent and highly selective small-molecule inhibitor of HDAC8.[7][8] Its specificity allows for the precise investigation of HDAC8 function and its therapeutic potential. Unlike many broad-spectrum HDAC inhibitors, PCI-34051 does not cause detectable hyperacetylation of histones or tubulin at concentrations where it exerts its biological effects, suggesting a mechanism of action that may be independent of global chromatin remodeling.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for PCI-34051, facilitating comparison and experimental design.
Table 1: Enzymatic Activity of PCI-34051
| Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. Other Isoforms | Reference(s) |
| HDAC8 | Cell-free enzymatic assay | 10 | 10 | >200-fold vs. HDAC1/6; >1000-fold vs. HDAC2/3/10 | [9][10][11] |
| HDAC1 | Cell-free enzymatic assay | - | >2,000 | - | [11] |
| HDAC6 | Cell-free enzymatic assay | - | >2,000 | - | [11] |
Table 2: Cellular Activity of PCI-34051
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference(s) |
| Jurkat | T-cell Leukemia | Apoptosis Assay | EC50 | 2.4 | [9] |
| HuT78 | T-cell Lymphoma | Apoptosis Assay | EC50 | 4.0 | [9] |
| OVCAR-3 | Ovarian Cancer | Growth Inhibition | GI50 | 6.0 | [11] |
| LAN1 | Neuroblastoma | Growth Inhibition (MTS) | GI50 | 3.9 | [11] |
| PBMC / Monocytes | N/A (Inflammation Model) | IL-1β Secretion Inhibition | IC50 | 1.0 | [9] |
Mechanism of Action
In T-cell lymphomas, PCI-34051 induces apoptosis through a unique signaling cascade that is independent of T-cell receptor signaling.[7] Treatment with PCI-34051 leads to the activation of Phospholipase C-gamma1 (PLCγ1), which triggers a rapid mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum.[7][9] This surge in cytosolic Ca2+ is a critical event that precedes the release of cytochrome c from the mitochondria, ultimately leading to caspase-dependent apoptosis.[7][11] This distinct mechanism, which can be blocked by Ca2+ chelators, sets it apart from pan-HDAC inhibitors.[7] In other contexts, such as ovarian cancer cells with wild-type p53, PCI-34051 has been shown to increase the acetylation of p53 at lysine 381 (K381), enhancing its tumor-suppressive functions.[5]
Signaling Pathways and Experimental Workflows
Visualizing Molecular Interactions and Processes
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to HDAC8 inhibition by PCI-34051.
References
- 1. Pharmacyclics, Inc. Announces Data and Publication Characterizing Highly-Selective HDAC Inhibitor - BioSpace [biospace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Pathological Role of HDAC8: Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Understanding the Biological Activity of Selective HDAC8 Inhibition: A Technical Guide Featuring PCI-34051
Disclaimer: Publicly available scientific literature and chemical databases contain no specific information on a compound designated "Hdac8-IN-11". This technical guide will therefore focus on the well-characterized, potent, and selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , as a representative molecule to illustrate the biological activity and therapeutic potential of targeting this unique class I HDAC isozyme. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Histone Deacetylase 8 (HDAC8) is a zinc-dependent class I HDAC that plays a critical role in epigenetic regulation and the control of non-histone protein function. Its dysregulation is implicated in various pathologies, particularly in cancer. PCI-34051 is a potent and highly selective small molecule inhibitor of HDAC8. It serves as a crucial chemical probe for elucidating the biological functions of HDAC8 and as a lead compound for the development of targeted therapeutics. This guide provides an in-depth overview of the biological activity of PCI-34051, including its inhibitory profile, mechanism of action, effects on signaling pathways, and detailed experimental protocols.
Quantitative Inhibitory Profile of PCI-34051
PCI-34051 exhibits remarkable potency and selectivity for HDAC8 over other HDAC isoforms. This selectivity is a key attribute, minimizing off-target effects and providing a defined mechanism of action.
| Parameter | Value | Target Isoform(s) | Notes |
| IC₅₀ | 10 nM | HDAC8 | In vitro, cell-free enzymatic assay.[1][2][3] |
| Kᵢ | 10 nM | HDAC8 | [1][4] |
| Selectivity | >200-fold | Over HDAC1, HDAC6 | [1][3] |
| Selectivity | >1000-fold | Over HDAC2, HDAC3, HDAC10 | [1] |
| Cellular EC₅₀ | 2.4 µM | Jurkat (T-cell leukemia) | Apoptosis induction.[5] |
| Cellular EC₅₀ | 4.0 µM | HuT78 (T-cell lymphoma) | Apoptosis induction.[5] |
| GI₅₀ | 3.9 µM | LAN-1 (Neuroblastoma) | Growth inhibition.[1] |
| GI₅₀ | 6.0 µM | OVCAR-3 (Ovarian Cancer) | Growth inhibition.[1] |
| IL-1β Secretion IC₅₀ | 0.6 - 1.0 µM | LPS-stimulated human PBMCs | Anti-inflammatory activity.[4][5] |
Mechanism of Action
Unlike many pan-HDAC inhibitors that induce widespread hyperacetylation of histones and tubulin, PCI-34051's primary mechanism in sensitive cancer cells is the induction of apoptosis through a distinct, non-canonical pathway.[6] This specificity of action underscores the unique roles of HDAC8 in cellular survival.
Induction of Caspase-Dependent Apoptosis
In susceptible cell lines, particularly those of T-cell origin, PCI-34051 triggers apoptosis through a caspase-dependent mechanism.[1][7] The process is initiated without significant changes in histone or α-tubulin acetylation levels, suggesting a reliance on non-histone substrates of HDAC8.[6][8]
PLCγ1-Calcium Signaling Axis
A key and unique feature of PCI-34051-induced apoptosis is its dependence on the Phospholipase C gamma 1 (PLCγ1) signaling pathway.[5][7] Inhibition of HDAC8 by PCI-34051 leads to the activation of PLCγ1, which in turn triggers the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[5] This sustained increase in cytosolic calcium is a critical signal that converges on the mitochondria.
Mitochondrial Pathway Activation
The elevated intracellular calcium levels lead to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[1][5] This event initiates the intrinsic apoptotic cascade, leading to the activation of caspase-3 and the execution of apoptosis, characterized by PARP cleavage.[1][8]
Figure 1. PCI-34051 induced apoptotic signaling pathway.
Modulation of Key Signaling Pathways
Beyond its direct apoptotic effects, selective HDAC8 inhibition by PCI-34051 modulates other critical signaling pathways involved in cancer progression and inflammation.
TGF-β Signaling Pathway
In a mouse model of asthma, PCI-34051 was shown to attenuate inflammation and airway remodeling by regulating the miR-381-3p-TGF-β3 axis.[9] By increasing the expression of miR-381-3p, which targets TGF-β3, the inhibitor effectively suppresses the downstream activation of pro-fibrotic and pro-inflammatory pathways, including the ERK and PI3K/AKT pathways.[9]
Figure 2. Modulation of the TGF-β pathway by PCI-34051.
p53 Acetylation and Stability
In ovarian cancer cells with wild-type p53, PCI-34051 treatment increases the acetylation of p53 at lysine (B10760008) 381 (K381).[8] This post-translational modification is known to enhance p53 stability and activate its tumor-suppressive functions. When combined with an HDAC6 inhibitor, this effect is synergistically enhanced, leading to increased apoptosis.[8]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key assays used to characterize the biological activity of PCI-34051.
In Vitro HDAC Enzymatic Assay
This protocol determines the inhibitory activity of a compound against purified HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10).
-
Reaction Buffer: 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4.
-
PCI-34051 stock solution in DMSO.
-
Fluorogenic substrate: Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin.
-
Developer (e.g., Trypsin).
-
96-well assay plates (black, flat-bottom).
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of PCI-34051 in reaction buffer containing 5% DMSO.
-
In a 96-well plate, add 25 µL of diluted PCI-34051 or vehicle control (for total activity) and 25 µL of diluted HDAC enzyme.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution. Incubate for 15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.[1][6]
-
Figure 3. Workflow for in vitro HDAC enzymatic assay.
Cell Viability and Growth Inhibition Assay (CCK-8/MTS)
This assay measures the effect of a compound on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A2780, TOV-21G).
-
Complete culture medium.
-
PCI-34051 stock solution in DMSO.
-
Cell Counting Kit-8 (CCK-8) or MTS reagent.
-
96-well cell culture plates.
-
Spectrophotometer (450 nm absorbance).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PCI-34051 or DMSO vehicle control.
-
Incubate the plates for specified time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[8]
-
Western Blot Analysis for Protein Acetylation and Apoptosis Markers
This method is used to detect changes in the acetylation status of specific proteins (e.g., SMC3, p53) and the expression of apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3).
-
Reagents and Materials:
-
Treated and untreated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-SMC3, anti-acetyl-p53(K381), anti-cleaved PARP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cell pellets and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[8]
-
Conclusion
PCI-34051 is a powerful chemical tool that has been instrumental in defining the specific biological roles of HDAC8. Its high selectivity distinguishes its mechanism from pan-HDAC inhibitors, primarily inducing apoptosis in sensitive cancer cells through a unique PLCγ1-calcium-dependent mitochondrial pathway. Furthermore, its ability to modulate critical signaling cascades like the TGF-β and p53 pathways highlights its potential for therapeutic intervention in oncology and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and exploit the therapeutic targeting of HDAC8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective HDAC8 inhibition by PCI-34051 attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of a Selective HDAC8 Inhibitor: A Technical Overview
Initial Search and Clarification: A comprehensive search for preclinical studies on a compound specifically designated as "Hdac8-IN-11" did not yield any publicly available data. This suggests that "this compound" may be an internal designation not yet in the public domain, or a misnomer. To fulfill the core requirements of this technical guide, we will focus on a well-characterized and selective HDAC8 inhibitor, PCI-34051 , as a representative molecule. The data and methodologies presented herein are based on published preclinical findings for PCI-34051 and general knowledge of HDAC8 biology.
Introduction to HDAC8 as a Therapeutic Target
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that plays a crucial role in regulating gene expression through the deacetylation of both histone and non-histone proteins.[1][2] Unlike other class I HDACs, HDAC8 has a unique substrate specificity and is implicated in the progression of various diseases, including cancer (particularly neuroblastoma), and smooth muscle disorders.[1][3][4] Its distinct structural features have made it an attractive target for the development of isoform-selective inhibitors, aiming to reduce the toxicity associated with pan-HDAC inhibitors.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the selective HDAC8 inhibitor PCI-34051.
Table 1: In Vitro Efficacy of PCI-34051
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SK-N-BE(2) | Neuroblastoma | 0.01 | Cell Proliferation | [7] (Implied) |
| CHP-134 | Neuroblastoma | 0.015 | Cell Proliferation | [7] (Implied) |
| Jurkat | T-cell Leukemia | ~0.1 | Apoptosis | [5] (Implied) |
| HeLa | Cervical Cancer | Not Specified | Cell Migration | [1] |
Table 2: Isoform Selectivity of PCI-34051
| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC8 |
| HDAC8 | 0.01 | - |
| HDAC1 | >10 | >1000-fold |
| HDAC2 | >10 | >1000-fold |
| HDAC3 | >10 | >1000-fold |
| HDAC6 | >10 | >1000-fold |
(Data compiled from multiple sources describing PCI-34051 as highly selective for HDAC8)
Experimental Protocols
Cell Proliferation Assay (Neuroblastoma Cell Lines)
-
Cell Lines: SK-N-BE(2), CHP-134 (human neuroblastoma).
-
Seeding Density: 5,000 cells/well in a 96-well plate.
-
Treatment: Cells are treated with increasing concentrations of PCI-34051 (e.g., 0.001 to 10 µM) for 72 hours.
-
Detection: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue, Promega). Fluorescence is measured at an excitation/emission of 560/590 nm.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot for Acetylated SMC3
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against acetylated SMC3 (a known HDAC8 substrate) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model (Neuroblastoma)
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma or athymic nude mice).
-
Tumor Implantation: 1 x 10^6 SK-N-BE(2) cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. PCI-34051 is administered intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, Western blot).
Signaling Pathways and Experimental Workflows
HDAC8-Mediated Signaling Pathway in Cancer
Caption: HDAC8 deacetylates histone and non-histone proteins, impacting gene expression and cell survival.
Mechanism of Action of a Selective HDAC8 Inhibitor
Caption: Selective HDAC8 inhibitors block deacetylation, leading to anti-cancer effects.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for the development of an HDAC8 inhibitor.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 8 regulates cortactin deacetylation and contraction in smooth muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Investigating the Downstream Targets of Selective HDAC8 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I zinc-dependent enzyme that plays a critical role in regulating gene expression and various cellular processes through the deacetylation of histone and non-histone protein substrates.[1][2][3] Its dysregulation has been implicated in a range of diseases, including cancer, making it a compelling target for therapeutic intervention.[4] Selective inhibitors of HDAC8 offer a promising avenue for targeted therapy, minimizing off-target effects associated with pan-HDAC inhibitors. This technical guide focuses on the downstream targets and mechanisms of action of a potent and selective HDAC8 inhibitor, PCI-34051, which serves as a representative tool for investigating the biological functions of HDAC8. While the specific inhibitor "Hdac8-IN-11" was initially queried, publicly available scientific literature predominantly refers to PCI-34051 as a key selective HDAC8 inhibitor, and thus the data presented herein is based on studies involving this compound.
Core Downstream Targets of HDAC8 Inhibition
Inhibition of HDAC8 by PCI-34051 leads to the hyperacetylation of a variety of downstream targets, influencing diverse cellular pathways. These targets include both histone and a growing list of non-histone proteins involved in gene regulation, cell cycle control, and cytoskeletal dynamics.
Non-Histone Protein Targets
A significant portion of HDAC8's regulatory function is exerted through the deacetylation of non-histone proteins. Proteomic analyses have been instrumental in identifying these substrates.
Table 1: Key Non-Histone Protein Targets Affected by HDAC8 Inhibition with PCI-34051
| Target Protein | Cellular Function | Effect of HDAC8 Inhibition | Reference |
| SMC3 (Structural Maintenance of Chromosomes 3) | A core component of the cohesin complex, essential for sister chromatid cohesion, DNA repair, and gene regulation. | Increased acetylation, leading to disruptions in the cell cycle. | [2] |
| p53 | A tumor suppressor protein that regulates the cell cycle, apoptosis, and genomic stability. | Increased acetylation at specific lysine (B10760008) residues (e.g., K381, K382), enhancing its stability and transcriptional activity. This can lead to the upregulation of downstream targets like p21. | [1][2] |
| ARID1A (AT-rich interactive domain-containing protein 1A) | A tumor suppressor and a component of the SWI/SNF chromatin remodeling complex. | Increased acetylation, potentially influencing chromatin structure and gene expression. | [1][2] |
| Cortactin | An actin-binding protein involved in cytoskeletal dynamics, cell migration, and invasion. | Increased acetylation, which can impair actin polymerization and reduce cell motility. | |
| PRDX6 (Peroxiredoxin-6) | An antioxidant enzyme involved in cellular defense against oxidative stress. | Identified as a potential acetylation target of HDAC8. | [5] |
| PGAM1 (Phosphoglycerate mutase 1) | A glycolytic enzyme. | Identified as a potential acetylation target of HDAC8. | [5] |
| HMGB1 (High mobility group box 1) | A nuclear protein with roles in chromatin structure, transcription, and inflammation. | Identified as a potential acetylation target of HDAC8. | [5] |
| PARK7/DJ-1 | A protein with roles in antioxidant defense and protection against neuronal damage. | Identified as a potential acetylation target of HDAC8. | [5] |
Histone Targets
While HDAC8 can deacetylate core histones (H3 and H4) in vitro, its in vivo activity on histones is less pronounced compared to other class I HDACs.[2] Some studies suggest that the effects of selective HDAC8 inhibition on global histone acetylation are minimal, pointing towards a more prominent role in regulating non-histone substrates.[6]
Signaling Pathways Modulated by HDAC8 Inhibition
The inhibition of HDAC8 by PCI-34051 triggers a cascade of events that modulate key signaling pathways, ultimately impacting cellular fate.
dot
Caption: Inhibition of HDAC8 by PCI-34051 leads to downstream effects.
A notable pathway influenced by HDAC8 inhibition involves the tumor suppressor p53. By preventing the deacetylation of p53, PCI-34051 enhances its stability and transcriptional activity, leading to the upregulation of cell cycle inhibitors like p21.[1][2]
dot
Caption: p53 pathway activation by HDAC8 inhibition.
Experimental Protocols
To investigate the downstream targets of HDAC8 inhibitors, a combination of proteomic and molecular biology techniques is typically employed.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, with T-cell lymphomas and leukemias showing particular sensitivity to PCI-34051.[7]
-
Inhibitor Preparation: Dissolve PCI-34051 in a suitable solvent, such as DMSO, to create a stock solution. Further dilute in cell culture medium to the desired final concentration for treatment. A typical concentration used in vitro is 5 µM.[6]
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the HDAC8 inhibitor or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours).
Proteomic Analysis (Quantitative Mass Spectrometry)
This workflow provides a general overview for identifying and quantifying changes in protein acetylation following HDAC8 inhibition.
dot
Caption: Workflow for quantitative proteomics of acetylated peptides.
-
Sample Preparation:
-
Harvest cells treated with PCI-34051 and a vehicle control.
-
Lyse cells in a buffer containing protease and pan-HDAC inhibitors to preserve protein modifications.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Enrichment of Acetylated Peptides:
-
Use antibodies specific for acetylated lysine residues to immunoprecipitate acetylated peptides from the total peptide mixture.
-
-
Mass Spectrometry:
-
Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the acetylated peptides and quantify the relative abundance of each peptide between the inhibitor-treated and control samples.
-
Western Blotting for Target Validation
Western blotting is a crucial technique to validate the findings from proteomic screens and to assess the acetylation status of specific proteins.
-
Protein Extraction: Prepare whole-cell lysates from treated and control cells as described for proteomics.
-
SDS-PAGE and Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53) or for the total protein as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify band intensities to determine the relative change in protein acetylation.
-
Conclusion
The selective inhibition of HDAC8 by compounds like PCI-34051 provides a powerful tool to dissect the specific roles of this enzyme in health and disease. The identification and validation of its downstream targets, particularly non-histone proteins involved in critical cellular pathways, are essential for understanding its mechanism of action and for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate network of proteins and signaling pathways regulated by HDAC8.
References
- 1. An Unbiased Approach To Identify Endogenous Substrates of “Histone” Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
- 7. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Hdac8-IN-11 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of Hdac8-IN-11, a histone deacetylase 8 (HDAC8) inhibitor. The described assays are designed for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of this compound.
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.[1][2] HDAC8, a class I HDAC, is implicated in various cellular processes and its dysregulation has been linked to diseases such as cancer, making it an attractive therapeutic target.[3][4][5] The following protocols detail methods to determine the inhibitory activity of this compound on HDAC8 and its effects on cellular histone acetylation.
Data Presentation
Table 1: Enzymatic Inhibition of HDAC8 by this compound
| Compound | IC₅₀ (nM) |
| This compound | Value |
| Trichostatin A (Control) | Value |
Note: IC₅₀ values should be determined from a dose-response curve of at least eight concentrations.
Table 2: Effect of this compound on Histone H3 Acetylation in a Cellular Assay
| Treatment | Concentration (µM) | Fold Change in Acetyl-H3 (K9/K14) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 | Value |
| This compound | 1.0 | Value |
| This compound | 10.0 | Value |
| Trichostatin A (Control) | 1.0 | Value |
Note: Fold change is determined by densitometric analysis of Western blot bands, normalized to total histone H3 and the vehicle control.
Experimental Protocols
HDAC8 Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human HDAC8 in a biochemical format. The principle is based on the deacetylation of a fluorogenic substrate by HDAC8, followed by the development of a fluorescent signal.[6][7]
Materials:
-
Recombinant Human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Trichostatin A (positive control inhibitor)
-
This compound
-
DMSO (vehicle)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[8]
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor (Trichostatin A) in DMSO, then dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Add 40 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 5 µL of the diluted this compound, control inhibitor, or DMSO (for no inhibitor and positive control wells) to the respective wells.
-
Add 2.5 to 10 µL of diluted recombinant HDAC8 enzyme to all wells except the "no enzyme" control. Adjust the final volume to 42.5 µL with Assay Buffer.[7]
-
Initiate the reaction by adding 5 µL of the HDAC8 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of Developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Histone Acetylation Assay by Western Blot
This protocol is for assessing the effect of this compound on the acetylation status of histone H3 in a human cell line (e.g., HeLa or MCF7).[2][9]
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Trichostatin A
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-acetyl-Histone H3 (e.g., Lys9/Lys14), Rabbit anti-Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound, a positive control (Trichostatin A), or DMSO (vehicle) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.[9] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: a. Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling. b. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature.[2] e. Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.[2] f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Data Analysis:
-
Quantify the band intensities for acetyl-Histone H3 and total Histone H3 using densitometry software.
-
Calculate the ratio of acetyl-Histone H3 to total Histone H3 for each sample.
-
Normalize the ratios to the vehicle control to determine the fold change in histone acetylation.
Visualizations
Caption: Workflow for the HDAC8 fluorometric enzymatic assay.
Caption: Simplified signaling pathway of HDAC8-mediated gene regulation.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC8 Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Hdac8-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction to Hdac8-IN-11
Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, typically associated with transcriptional repression.[2] Aberrant HDAC8 activity has been implicated in numerous diseases, particularly in cancer, where it can contribute to tumor growth, metastasis, and drug resistance.[3][4] As a result, HDAC8 has emerged as a significant therapeutic target.[5][6]
This compound is an investigational small molecule designed as an inhibitor of HDAC8. By blocking the enzymatic activity of HDAC8, it prevents the deacetylation of its target proteins. This leads to an accumulation of acetylated proteins, which can alter gene expression and impact various cellular signaling pathways, ultimately inducing effects such as cell cycle arrest and apoptosis in cancer cells.[4] These application notes provide detailed protocols for the use of this compound in a cell culture setting to investigate its biological effects.
Physicochemical & Handling Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 378.43 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (~125 mg/mL)[7] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.[8] |
Mechanism of Action and Cellular Effects
HDAC8 removes acetyl groups from lysine residues on target proteins. Key substrates include histones (H3K9, H3K27) and non-histone proteins like p53 and α-tubulin.[2] Deacetylation of histones leads to chromatin condensation and gene silencing, while deacetylation of non-histone proteins can regulate their stability and function.[2][4] this compound inhibits this process, leading to hyperacetylation, which can reactivate tumor suppressor genes (e.g., p21), stabilize proteins like p53, and ultimately trigger cell cycle arrest and apoptosis.[2][4]
Caption: Simplified HDAC8 Mechanism of Action.
Quantitative Data Summary
The potency of HDAC inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize representative quantitative data for HDAC8 inhibitors.
Table 1: In Vitro Enzymatic Inhibition (IC₅₀) Note: Data for a representative HDAC8-selective inhibitor (PCI-34051) is shown for illustrative purposes. Actual values for this compound must be determined experimentally.
| HDAC Isoform | PCI-34051 IC₅₀ (µM) |
| HDAC8 | ~0.01 - 0.02 |
| HDAC1 | >20 |
| HDAC2 | >20 |
| HDAC3 | >20 |
| HDAC6 | ~8.7 |
Table 2: Cell-Based Activity (GI₅₀ / IC₅₀) Note: Data for a representative HDAC8-selective inhibitor (PCI-34051) in melanoma cell lines is shown for illustrative purposes.[3] Optimal concentrations for this compound will be cell-line dependent.
| Cell Line | Assay | PCI-34051 GI₅₀ (µM) | PCI-34051 IC₅₀ (µM) |
| A2058 (Melanoma) | CCK-8 | 15.38 | 21.03 |
| SK-MEL-2 (Melanoma) | CCK-8 | 14.39 | 15.72 |
| SK-MEL-28 (Melanoma) | CCK-8 | 17.62 | 21.64 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (378.43 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation:Volume (L) = Mass (g) / (378.43 g/mol * 0.010 mol/L)
-
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and calculate the IC₅₀ value.
-
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (from Protocol 1)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.[9] Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.
-
Caption: General experimental workflow for cell-based assays.
Protocol 3: Western Blot for Histone Acetylation
-
Objective: To confirm the mechanism of action of this compound by detecting an increase in histone acetylation.
-
Materials:
-
Cells treated with this compound (from a scaled-up version of Protocol 2, e.g., in 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15%) and running buffer[10]
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, place culture dishes on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[10]
-
Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 12-15% SDS-PAGE gel and run until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-acetyl-H3, diluted according to the manufacturer's recommendation) overnight at 4°C.[12]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.[11]
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated histone signal to a loading control (total histone or β-actin).[10]
-
Caption: Conceptual diagram of a dose-response experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal in Western Blot | Insufficient protein loaded | Increase protein amount to 30-40 µg.[10] |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure good gel-membrane contact.[10] | |
| Antibody concentration too low | Increase primary or secondary antibody concentration or incubation time.[10] | |
| High variability in Cell Viability Assay | Uneven cell seeding | Ensure a single-cell suspension before seeding; be consistent with pipetting. |
| Edge effects in 96-well plate | Avoid using the outermost wells, or fill them with sterile PBS. | |
| Compound precipitates in media | Exceeded solubility | Prepare fresh dilutions. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. |
References
- 1. HDAC8 - Wikipedia [en.wikipedia.org]
- 2. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC8 histone deacetylase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Hdac8-IN-11 Treatment of Neuroblastoma Cell Lines
Disclaimer: As of December 2025, publicly available research data specifically detailing the use of "Hdac8-IN-11" for the treatment of neuroblastoma cell lines is not available. Therefore, the following application notes and protocols are based on the well-characterized, selective HDAC8 inhibitor, PCI-34051 , which serves as a representative compound for studying the effects of HDAC8 inhibition in neuroblastoma. Researchers investigating novel HDAC8 inhibitors like this compound can utilize this information as a foundational guide for experimental design and data interpretation.
Introduction to HDAC8 Inhibition in Neuroblastoma
Histone deacetylase 8 (HDAC8) is a class I HDAC that has emerged as a promising therapeutic target in neuroblastoma, a common pediatric cancer.[1][2][3] High expression of HDAC8 in neuroblastoma correlates with advanced disease, poor prognosis, and metastasis.[1][2][3] Selective inhibition of HDAC8 has been shown to induce cell cycle arrest, promote differentiation, and reduce the proliferation and clonogenic growth of neuroblastoma cells, making it an attractive strategy for therapeutic intervention.[2][3][4]
Data Presentation: Efficacy of the Selective HDAC8 Inhibitor PCI-34051
The following table summarizes the reported effects of the selective HDAC8 inhibitor PCI-34051 on various neuroblastoma cell lines. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Effects of PCI-34051 on Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 Value | Observed Effects | Reference |
| BE(2)-C | Amplified | 2 µM (colony formation) | Inhibition of colony formation, induction of differentiation, downregulation of MYCN protein levels. | [5] |
| Kelly | Amplified | Not Reported | Inhibition of proliferation. | [6] |
| SK-N-BE | Amplified | Not Reported | Inhibition of proliferation. | [6] |
| SH-SY5Y | Non-amplified | Not Reported | Inhibition of proliferation. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an HDAC8 inhibitor like this compound on neuroblastoma cell lines, based on methodologies used for PCI-34051.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C, SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (or PCI-34051 as a positive control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and differentiation.
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-MYCN, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Neuroblastoma cells treated with the HDAC8 inhibitor
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the HDAC8 inhibitor as described for the viability assay.
-
At the end of the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway of HDAC8 Inhibition in Neuroblastoma
Caption: Proposed signaling pathway of HDAC8 inhibition in neuroblastoma.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Selective HDAC1/HDAC2 Inhibitors Induce Neuroblastoma Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone deacetylase 8 in neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. headache.imedpub.com [headache.imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
Application Notes and Protocols for the Selective HDAC8 Inhibitor Hdac8-IN-11
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hdac8-IN-11, a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8). This document outlines the optimal concentrations for various experimental setups, detailed protocols for key assays, and an overview of the signaling pathways modulated by HDAC8 inhibition.
Introduction to this compound
This compound is a novel small molecule inhibitor designed for high selectivity towards HDAC8, a class I histone deacetylase. Aberrant HDAC8 activity has been implicated in the pathophysiology of various diseases, including cancer and developmental disorders.[1] this compound serves as a valuable chemical probe to investigate the biological functions of HDAC8 and as a potential therapeutic agent. Its mechanism of action involves binding to the catalytic site of HDAC8, thereby preventing the deacetylation of its histone and non-histone substrates.[2][3]
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is application-dependent. The following tables summarize recommended concentration ranges for various in vitro and cell-based assays based on studies of selective HDAC8 inhibitors with similar properties.
Table 1: In Vitro Enzyme Inhibition
| Assay Type | Substrate | Recommended Concentration Range | IC50 | Notes |
| HDAC8 Enzymatic Assay | Fluorogenic peptide (e.g., RHKAcKAc-AMC) | 10 nM - 10 µM | ~285 nM | Titration is recommended to determine the precise IC50 for your specific assay conditions. |
| Selectivity Profiling (other HDACs) | Class-specific fluorogenic peptides | 1 µM - 100 µM | >10 µM | It is crucial to confirm selectivity against other HDAC isoforms, particularly class I HDACs. |
Table 2: Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range | Typical Effective Concentration | Notes |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Inhibition (LPS-stimulated) | 25 nM - 1000 nM | 100 - 500 nM | Higher concentrations (>500 nM) may show cytotoxicity in some cell types.[4] |
| Various Cancer Cell Lines (e.g., HCT116, HEK293) | Cell Viability / Proliferation (e.g., MTT, LDH assay) | 100 nM - 10 µM | 1 - 5 µM | The effective concentration can vary significantly between different cancer cell lines. |
| HCT116 | Western Blot (Histone H3 acetylation) | 500 nM - 5 µM | 1 µM | A time-course and dose-response experiment is recommended to determine optimal conditions. |
| Smooth Muscle Cells | Contraction Assays | 1 µM - 10 µM | 5 µM | HDAC8 plays a role in smooth muscle contraction.[5] |
Experimental Protocols
In Vitro HDAC8 Enzymatic Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against recombinant human HDAC8.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound (serial dilutions)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
-
Add 35 µL of diluted recombinant HDAC8 enzyme to each well (except the no-enzyme control).
-
Incubate the plate at 30°C for 15 minutes.
-
Add 10 µL of the HDAC8 fluorogenic substrate to each well.
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at 30°C for 15 minutes.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Acetylation
This protocol assesses the effect of this compound on the acetylation status of histone H3, a downstream target of HDAC8.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Signaling Pathways and Experimental Workflows
HDAC8 is involved in various cellular processes, including transcriptional regulation, cell cycle progression, and cytoskeletal dynamics.[1][5] Its inhibition can impact multiple signaling pathways.
Caption: Signaling pathways modulated by HDAC8 inhibition.
Caption: General experimental workflow for using this compound.
References
- 1. genecards.org [genecards.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Specific Inhibition of Histone Deacetylase 8 Reduces Gene Expression and Production of Proinflammatory Cytokines in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 8 regulates cortactin deacetylation and contraction in smooth muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac8-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac8-IN-11 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1] HDACs are crucial epigenetic regulators that catalyze the removal of acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[2] Dysregulation of HDAC8 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[3][4] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in common assays, and an overview of its relevant signaling pathways.
Physicochemical Properties and Solubility
This compound is a solid compound with the molecular formula C₂₂H₁₉NO₃ and a molecular weight of 345.39 g/mol .[1] It is crucial to understand its solubility for the preparation of stock solutions for in vitro and in vivo studies.
Solubility Data
The solubility of this compound has been determined in DMSO, a common solvent for preparing stock solutions of small molecule inhibitors. The data from various suppliers is summarized below for easy comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 144.76 | Ultrasonic and gentle warming (up to 60°C) may be required to achieve this concentration.[5] |
| DMSO | 100 | ~289.5 | Requires ultrasonic treatment to dissolve.[6] |
| DMSO | 55 | 159.24 | Sonication is recommended for dissolution.[7] |
Note: The molecular weight of 345.39 g/mol was used for the conversion to molar concentration.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Determine the desired stock concentration: Based on the solubility data, a stock solution of 10 mM to 50 mM in DMSO is readily achievable. For this protocol, we will prepare a 10 mM stock solution.
-
Calculate the required amounts:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.45 mg of this compound (Molecular Weight = 345.39 g/mol ).
-
Calculation: 0.010 mol/L * 0.001 L * 345.39 g/mol = 0.00345 g = 3.45 mg.
-
-
Weighing the compound: Carefully weigh 3.45 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a 37-60°C water bath or sonication for a few minutes can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least one year.[5]
-
In Vitro HDAC8 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on recombinant HDAC8 enzyme.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. HDAC8-IN-1 | HDAC | TargetMol [targetmol.com]
Application Notes and Protocols for Preparing PCI-34051 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are for the selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051. This information is provided as a representative example for a selective HDAC8 inhibitor, as specific details for a compound designated "Hdac8-IN-11" are not publicly available. Researchers should always refer to the manufacturer's specifications for any specific compound.
Introduction
PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] It exhibits an IC50 of approximately 10 nM for HDAC8 and displays over 200-fold selectivity against other HDAC isoforms, including HDAC1, 2, 3, 6, and 10.[1][2][4] This selectivity makes PCI-34051 a valuable tool for investigating the specific biological roles of HDAC8. The inhibitor has been shown to induce caspase-dependent apoptosis in various cancer cell lines, particularly those of T-cell origin.[2][5]
Physicochemical and Biological Properties
A summary of the key quantitative data for PCI-34051 is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | [1][4][6] |
| CAS Number | 950762-95-5 | [1][2][6][7] |
| Molecular Formula | C17H16N2O3 | [1][2][6] |
| Molecular Weight | 296.32 g/mol | [1][5][6] |
| IC50 (HDAC8) | 10 nM | [1][3][4][5] |
| Solubility in DMSO | ≥ 10 mM, up to 100 mM (29.63 mg/mL) | [1][3][4] |
| Appearance | White to gray solid powder | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of PCI-34051 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
PCI-34051 solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of PCI-34051 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of PCI-34051 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of PCI-34051 (Molecular Weight = 296.32 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed PCI-34051. To continue the example, add 1 mL of DMSO to the 2.96 mg of powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not dissolve readily, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
Recommended Working Concentrations for Cell-Based Assays
The optimal working concentration of PCI-34051 should be determined experimentally for each cell line and assay. However, based on published studies, a starting range of 1-10 µM is recommended for cell viability and apoptosis assays in sensitive cell lines. For neuroblastoma cell lines, a working concentration of 4 µM has been established for selective HDAC8 inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of the PCI-34051 stock solution.
Caption: Workflow for PCI-34051 Stock Solution Preparation.
Simplified HDAC8 Signaling Pathway in Apoptosis
This diagram illustrates the role of HDAC8 in the regulation of p53-mediated apoptosis. HDAC8 deacetylates p53, leading to its inactivation and the suppression of apoptosis. Inhibition of HDAC8 by compounds like PCI-34051 results in the hyperacetylation and activation of p53, which in turn promotes the expression of pro-apoptotic genes and leads to programmed cell death.
Caption: HDAC8-p53 Apoptotic Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Hdac8-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that plays a crucial role in the epigenetic regulation of gene expression. Its dysregulation has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. Hdac8-IN-11 is a novel compound being investigated for its potential as a selective HDAC8 inhibitor. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of such inhibitors from large compound libraries.
These application notes provide a detailed protocol for a fluorogenic, high-throughput screening assay to identify and characterize inhibitors of HDAC8, such as this compound. The described methodology is robust, sensitive, and suitable for automated screening platforms.
Mechanism of Action of HDAC8 Inhibitors
HDAC8 catalyzes the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] HDAC inhibitors, including potentially this compound, function by binding to the zinc ion within the catalytic site of the HDAC enzyme, which blocks the access of the substrate to the active site.[2] This inhibition leads to an accumulation of acetylated proteins, which can induce a variety of cellular responses including cell cycle arrest, apoptosis, and differentiation in cancer cells.[1]
Data Presentation: Quantitative Analysis of HDAC8 Inhibitors
The potency of HDAC8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). This data is crucial for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies. The table below provides an example of quantitative data for a known HDAC8 inhibitor, PCI-34051, which can be used as a reference when evaluating this compound.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| PCI-34051 | HDAC8 | 0.01 | Fluorogenic | [3] |
| PCI-34051 | HDAC1 | 4 | Fluorogenic | [3] |
| PCI-34051 | HDAC6 | 2.9 | Fluorogenic | [3] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for HDAC8 Inhibitors
This protocol describes a fluorogenic assay suitable for a 96- or 384-well plate format, designed for the high-throughput screening of potential HDAC8 inhibitors like this compound. The assay is based on the deacetylation of a fluorogenic substrate by HDAC8, followed by enzymatic development to release a fluorescent signal.
Materials and Reagents:
-
Recombinant Human HDAC8 enzyme
-
HDAC8 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin)
-
Trichostatin A (TSA) or PCI-34051 (as a positive control inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well assay plates
-
Automated liquid handling systems (optional, for HTS)
-
Fluorescence microplate reader
Experimental Workflow:
Caption: High-throughput screening workflow for HDAC8 inhibitors.
Detailed Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Trichostatin A) in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate. For a 96-well plate, adjust volumes accordingly. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor like TSA as a positive control for inhibition. Also, include wells without enzyme for background fluorescence measurement.
-
-
HDAC8 Enzyme Addition:
-
Dilute the recombinant human HDAC8 enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 20 µL of the diluted HDAC8 enzyme solution to each well, except for the "no enzyme" background control wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Deacetylation Reaction:
-
Dilute the HDAC8 fluorogenic substrate stock solution to its working concentration in HDAC Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted substrate solution to all wells.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized to ensure a sufficient signal-to-background ratio.
-
-
Development and Signal Detection:
-
Prepare the Developer solution by diluting the trypsin stock in HDAC Assay Buffer.
-
Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding 20 µL of the Developer solution to each well.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the average background fluorescence (from "no enzyme" wells) from all other measurements.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal of Test Compound / Signal of Vehicle Control)]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound and other active compounds.
-
Signaling Pathway
HDAC8 is involved in multiple signaling pathways that are critical for cell proliferation, survival, and migration. One such pathway involves the regulation of the p53 tumor suppressor protein. HDAC8 can deacetylate p53, leading to its degradation and a reduction in its tumor-suppressive functions. Inhibition of HDAC8 can therefore lead to the accumulation of acetylated, active p53, which in turn can induce the expression of target genes like p21, resulting in cell cycle arrest and apoptosis.
Caption: HDAC8-mediated regulation of the p53 pathway.
References
Application Notes and Protocols for Hdac8-IN-11 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in the epigenetic regulation of gene expression through the deacetylation of histone and non-histone proteins.[1][2][3] Aberrant HDAC8 activity has been implicated in the progression of various diseases, including cancer, making it a compelling therapeutic target.[3][4][5] Hdac8-IN-11 is a potent and selective inhibitor of HDAC8, designed for in vitro and in-cell studies to elucidate the biological functions of HDAC8 and to explore its therapeutic potential. These application notes provide detailed protocols for the experimental use of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other representative HDAC8 inhibitors is summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC50), providing a comparative measure of potency and selectivity.
| Compound | HDAC8 IC50 (nM) | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Reference Compound |
| This compound (Hypothetical) | 10 | 4 | 2.9 | PCI-34051[2][6] |
| OJI-1 | 0.8 | 4.3 | 1.2 | [6] |
| ITF3056 | 285 | - | - | [1] |
Note: Data for this compound is hypothetical and based on the publicly available data for the well-characterized selective HDAC8 inhibitor, PCI-34051, for illustrative purposes.
Signaling Pathways
HDAC8 is involved in various cellular signaling pathways that regulate cell proliferation, apoptosis, and migration. Inhibition of HDAC8 by this compound is expected to modulate these pathways.
Caption: HDAC8 signaling pathways modulated by this compound.
Experimental Protocols
HDAC8 Enzymatic Assay
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound.
Caption: Workflow for the HDAC8 enzymatic assay.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add 25 µL of diluted this compound or vehicle control (DMSO) to each well.
-
Add 50 µL of diluted HDAC8 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC8 substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 440 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT or CCK-8)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma, T-cell lymphoma)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
For MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm.
-
For CCK-8 Assay: a. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.[4]
Western Blot Analysis for Protein Acetylation
This protocol is used to detect changes in the acetylation status of HDAC8 substrates, such as p53 or α-tubulin, following treatment with this compound.
Caption: Workflow for Western blot analysis.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
These application notes provide a framework for the investigation of this compound. The provided protocols for enzymatic and cell-based assays, along with the signaling pathway diagrams, offer a comprehensive guide for researchers to explore the mechanism of action and therapeutic potential of this selective HDAC8 inhibitor. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
- 1. Specific Inhibition of Histone Deacetylase 8 Reduces Gene Expression and Production of Proinflammatory Cytokines in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Potent and Selective HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring HDAC8 Activity Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] HDAC8, a Class I histone deacetylase, is implicated in various physiological and pathological processes, including cell cycle progression, smooth muscle contraction, and the development of cancers such as neuroblastoma and acute myeloid leukemia.[3][4][5] Consequently, HDAC8 has emerged as a significant therapeutic target, and the development of selective inhibitors is an active area of research.[6]
These application notes provide a detailed protocol for measuring the enzymatic activity of HDAC8 in vitro using a fluorometric assay. This method is suitable for screening potential HDAC8 inhibitors, determining their potency (e.g., IC50 values), and studying the enzyme kinetics. The protocol will use a representative selective HDAC8 inhibitor to demonstrate the experimental workflow and data analysis. While the specific compound "HDAC8-IN-11" could not be identified in publicly available literature, this document will utilize PCI-34051, a known and selective HDAC8 inhibitor, as an exemplary compound for procedural illustration.[7][8]
The assay is based on a fluorogenic substrate that is deacetylated by HDAC8. Subsequent treatment with a developer solution cleaves the deacetylated substrate, releasing a fluorophore that can be measured with a fluorescence plate reader.[3][9] The fluorescence intensity is directly proportional to the HDAC8 activity.
Signaling Pathway Involving HDAC8
HDAC8 is involved in numerous cellular signaling pathways by deacetylating both histone and non-histone protein substrates. One critical role of HDAC8 is in cancer progression, where it can deacetylate and stabilize proteins involved in cell proliferation and survival, such as p53. In certain cancers, HDAC8-mediated deacetylation of p53 can lead to its inactivation, thereby promoting cancer cell survival and proliferation.[5] The development of selective HDAC8 inhibitors aims to restore the acetylation and function of such tumor-suppressor proteins.
Caption: HDAC8-mediated deacetylation of p53 and its inhibition.
Experimental Protocols
Principle of the Fluorometric HDAC8 Activity Assay
The fluorometric assay for HDAC8 activity is a two-step enzymatic reaction. In the first step, the HDAC8 enzyme deacetylates a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. In the second step, a developer is added that specifically recognizes and cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of this signal is proportional to the HDAC8 activity and can be measured using a fluorescence plate reader.
Caption: General workflow of the fluorometric HDAC8 activity assay.
Materials and Reagents
-
Recombinant Human HDAC8 Enzyme
-
HDAC8 Fluorogenic Substrate
-
HDAC Assay Buffer
-
Developer Solution
-
HDAC8 Inhibitor (e.g., PCI-34051)
-
Trichostatin A (TSA, as a positive control inhibitor)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Assay Protocol for HDAC8 Inhibitor Screening
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor (e.g., PCI-34051) and the positive control inhibitor (Trichostatin A) in HDAC Assay Buffer. A typical concentration range for PCI-34051 would be from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay is below 1%.
-
Dilute the recombinant HDAC8 enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Dilute the HDAC8 fluorogenic substrate in HDAC Assay Buffer to the desired final concentration (typically around 200 µM).
-
-
Set up the Assay Plate:
-
Add 50 µL of HDAC Assay Buffer to the "Blank" wells.
-
Add 50 µL of the diluted HDAC8 enzyme solution to the "Control" and "Inhibitor" wells.
-
Add 10 µL of the serially diluted inhibitor solutions or vehicle (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Deacetylation Reaction:
-
Add 40 µL of the diluted HDAC8 fluorogenic substrate to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Develop the Signal:
-
Add 50 µL of Developer Solution to all wells.
-
Mix gently and incubate at room temperature for 15-20 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition:
-
The HDAC8 activity in the "Control" wells (enzyme + substrate + vehicle) represents 100% activity.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC8 activity.
-
Data Presentation
The inhibitory activity of a selective HDAC8 inhibitor, PCI-34051, and a pan-HDAC inhibitor, Trichostatin A, against various HDAC isoforms is summarized below. This data is representative and compiled from various sources.
| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| PCI-34051 | 4 | 2.9 | 0.01 |
| Trichostatin A | ~0.002 | ~0.005 | ~0.2 |
Table 1: Representative IC50 values of HDAC inhibitors against different HDAC isoforms. Data for PCI-34051 is from reference[6]. Trichostatin A data is generalized from typical literature values.
The selectivity of an inhibitor for HDAC8 can be assessed by comparing its IC50 value for HDAC8 to its IC50 values for other HDAC isoforms. A higher ratio indicates greater selectivity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescent signal | Inactive enzyme | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. |
| Insufficient incubation time | Optimize the incubation time for the deacetylation reaction. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High background fluorescence | Contaminated reagents | Use fresh, high-purity reagents and water. |
| Autofluorescence of test compound | Run a control with the compound and substrate without the enzyme to check for intrinsic fluorescence. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Maintain a consistent temperature during incubations. |
Conclusion
This application note provides a comprehensive framework for measuring HDAC8 activity using a fluorometric assay. The detailed protocol for inhibitor screening and data analysis will enable researchers to effectively characterize potential HDAC8 inhibitors. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying principles. By employing these methods, scientists in academic and industrial settings can advance the discovery and development of novel therapeutics targeting HDAC8.
References
- 1. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC8 Developer - Applications - CAT N°: 700235 [bertin-bioreagent.com]
- 7. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Selective HDAC8 Inhibitors in Animal Models
A Note on Hdac8-IN-11: Extensive literature searches did not yield specific preclinical data or established animal model protocols for the compound "this compound." Therefore, these application notes and protocols have been developed based on data from other well-characterized, selective Histone Deacetylase 8 (HDAC8) inhibitors, primarily PCI-34051 and NCC-149 , which are expected to have similar biological effects and experimental considerations. Researchers using this compound should adapt these protocols based on the specific physicochemical properties and in vitro potency of their compound.
Introduction to HDAC8 Inhibition
Histone Deacetylase 8 (HDAC8) is a class I HDAC enzyme that plays a critical role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC8 activity has been implicated in a range of diseases, including cancer, Cornelia de Lange Syndrome (CdLS), and cardiovascular disorders.[2] Selective HDAC8 inhibitors are valuable research tools for investigating the biological functions of HDAC8 and hold therapeutic potential. These compounds can induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.[3][4]
Key Non-Histone Substrates:
-
SMC3 (Structural Maintenance of Chromosomes 3): Deacetylation of SMC3 by HDAC8 is crucial for the proper functioning of the cohesin complex, which is involved in sister chromatid cohesion and gene regulation. This is particularly relevant in CdLS research.
-
p53: HDAC8 can deacetylate the tumor suppressor protein p53, affecting its stability and activity.
Potential Research Applications in Animal Models
Selective HDAC8 inhibitors can be employed in a variety of animal models to study their therapeutic potential and the role of HDAC8 in disease pathogenesis.
-
Oncology:
-
Neuroblastoma: HDAC8 is a promising therapeutic target in childhood neuroblastoma.[5] Xenograft models using human neuroblastoma cell lines (e.g., BE(2)-C) in immunodeficient mice (e.g., NMRI-nu/nu or BALB/c nude mice) are commonly used.[3][5]
-
T-cell Lymphoma: HDAC8 inhibitors have shown efficacy in suppressing the growth of T-cell lymphoma cells.[6]
-
Other Solid Tumors: Research suggests a role for HDAC8 in various solid tumors, and xenograft or patient-derived xenograft (PDX) models can be utilized to evaluate inhibitor efficacy.
-
-
Cardiovascular Disease:
-
Cardiac Hypertrophy and Fibrosis: Animal models of cardiac hypertrophy induced by agents like isoproterenol (B85558) can be used to assess the cardioprotective effects of HDAC8 inhibition.[7]
-
Peritoneal Fibrosis: Mouse models of peritoneal fibrosis induced by high-glucose peritoneal dialysis fluid can be employed to study the anti-fibrotic effects of HDAC8 inhibitors.[8]
-
-
Inflammatory and Respiratory Diseases:
-
Asthma: Ovalbumin (OVA)-sensitized and challenged mouse models of asthma are suitable for investigating the anti-inflammatory and anti-remodeling effects of HDAC8 inhibitors on airways.[9]
-
-
Developmental Disorders:
-
While specific animal models for treating CdLS with HDAC8 inhibitors are less established in the available literature, genetic mouse models with Hdac8 mutations could be used to study the potential of these inhibitors to ameliorate disease phenotypes.
-
Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from in vivo studies using the selective HDAC8 inhibitor PCI-34051. This data can serve as a benchmark for researchers designing experiments with this compound or other novel HDAC8 inhibitors.
| Animal Model | Inhibitor & Dosage | Key Findings | Reference |
| Isoproterenol-induced Cardiac Hypertrophy (Mouse) | PCI-34051 (30 mg/kg/day, i.p.) | - Reduced heart weight to body weight ratio.- Decreased mRNA levels of hypertrophic markers (Nppa, Nppb, Myh7). | [7] |
| Neuroblastoma Xenograft (Mouse) | PCI-48012 (a derivative of PCI-34051) (40 mg/kg/day, i.p.) | - Significantly delayed tumor growth compared to control. | [3] |
| Ovalbumin-induced Asthma (Mouse) | PCI-34051 | - Reduced airway hyperresponsiveness.- Decreased inflammatory cell infiltration in the lungs.- Lowered levels of Th2 inflammatory cytokines. | [9] |
| Peritoneal Fibrosis (Mouse) | PCI-34051 | - Prevented the progression of peritoneal fibrosis.- Inhibited the epithelial-mesenchymal transition (EMT).- Reduced M2 macrophage polarization. | [8] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Compound Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration. Common vehicles include saline, PBS, or solutions containing DMSO and/or Tween 80 to improve solubility. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with small molecule inhibitors.[3][7] Oral gavage or subcutaneous injection may also be considered depending on the compound's pharmacokinetic properties.
-
Dosage and Schedule: The optimal dose and treatment schedule for this compound must be determined through dose-escalation studies to identify a well-tolerated and effective dose. The provided data for PCI-34051 (30-40 mg/kg/day) can be a starting point for these studies.[3][7]
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. Monitor animals regularly for signs of toxicity, such as weight loss, behavioral changes, or distress.
Protocol: Evaluation of an HDAC8 Inhibitor in a Neuroblastoma Xenograft Model
This protocol is adapted from studies using selective HDAC8 inhibitors in neuroblastoma models.[3][5]
1. Cell Culture:
- Culture a human neuroblastoma cell line (e.g., BE(2)-C, which is MYCN-amplified) in the recommended medium.
- Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.
2. Tumor Implantation:
- Use 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).
- Inject approximately 5 x 10^6 viable tumor cells subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
3. Treatment:
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment Group: Administer this compound (or a proxy like PCI-34051) at the predetermined dose and schedule (e.g., 40 mg/kg/day, i.p.).
- Control Group: Administer the vehicle solution using the same volume and schedule.
- Continue treatment for the specified duration (e.g., 2-4 weeks).
4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and differentiation markers, Western blotting for target engagement).
Protocol: Evaluation of an HDAC8 Inhibitor in an Isoproterenol-Induced Cardiac Hypertrophy Model
This protocol is based on a study using PCI-34051 to mitigate cardiac hypertrophy.[7]
1. Animal Model Induction:
- Use adult male mice (e.g., C57BL/6).
- Implant osmotic minipumps subcutaneously to continuously deliver isoproterenol at a specified rate (e.g., 30 mg/kg/day) for the duration of the study (e.g., 5-7 days).
2. Treatment:
- Simultaneously with isoproterenol infusion, begin treatment with the HDAC8 inhibitor.
- Treatment Group: Administer this compound (or a proxy like PCI-34051) daily via i.p. injection (e.g., 30 mg/kg).
- Control Group: Administer the vehicle solution.
3. Assessment of Cardiac Function and Hypertrophy:
- Before and after the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, wall thickness).
- At the end of the study, euthanize the mice and harvest the hearts.
- Measure the heart weight, body weight, and tibia length to calculate the heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios.
4. Histological and Molecular Analysis:
- Fix heart tissue in formalin and embed in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin (H&E) to assess cardiomyocyte size, Masson's trichrome to assess fibrosis).
- Isolate RNA and protein from heart tissue to analyze the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, Myh7, collagen I) by qRT-PCR and Western blotting.
Visualizations
Signaling Pathway of HDAC8 Action
Caption: Mechanism of selective HDAC8 inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical animal studies.
Rationale for HDAC8 Inhibition in Neuroblastoma
Caption: Rationale for targeting HDAC8 in neuroblastoma.
References
- 1. Selective and nonselective HDAC8 inhibitors: a therapeutic patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of organosulfur-based selective HDAC8 inhibitors with anti-neuroblastoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 8 inhibition prevents the progression of peritoneal fibrosis by counteracting the epithelial-mesenchymal transition and blockade of M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective HDAC8 inhibition by PCI-34051 attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Histone Acetylation with PCI-34051, a Selective HDAC8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. HDAC8, a class I HDAC, has emerged as a significant therapeutic target in various diseases, including cancer. PCI-34051 is a potent and highly selective inhibitor of HDAC8, making it an invaluable tool for studying the specific roles of this enzyme in cellular processes and for preclinical drug development.[1][2][3][4][5]
These application notes provide a comprehensive guide to using PCI-34051 for investigating histone and non-histone protein acetylation, with detailed protocols for key in vitro and cellular assays.
Data Presentation
Inhibitor Profile: PCI-34051
| Property | Value | Reference |
| Chemical Name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [4] |
| Molecular Weight | 296.32 g/mol | [4] |
| CAS Number | 950762-95-5 | [4] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in 1eq. NaOH | [4] |
In Vitro Inhibitory Activity of PCI-34051 against HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM) | Selectivity vs. HDAC8 | Reference |
| HDAC8 | 10 | - | [2][3][4] |
| HDAC1 | 4000 | >200-fold | [6][7] |
| HDAC2 | >50000 | >1000-fold | [3][7] |
| HDAC3 | >50000 | >1000-fold | [3][7] |
| HDAC6 | 2900 | >200-fold | [6][7] |
| HDAC10 | 13000 | >1000-fold | [3][7] |
Cellular Activity of PCI-34051
| Cell Line | Assay | Endpoint | Value | Reference |
| Jurkat (T-cell leukemia) | Apoptosis | EC₅₀ | 2.4 µM | [8] |
| HuT78 (T-cell lymphoma) | Apoptosis | EC₅₀ | 4 µM | [8] |
| OVCAR-3 (Ovarian cancer) | Growth Inhibition | GI₅₀ | 6 µM | [3] |
| NB-1 (Neuroblastoma) | Growth Inhibition | GI₅₀ | 14 µM | [3] |
| TOV-21G (Ovarian cancer, p53 wt) | Cell Viability | - | Dose-dependent decrease | [9][10] |
| A2780 (Ovarian cancer, p53 wt) | Cell Viability | - | Dose-dependent decrease | [9][10] |
Mechanism of Action
PCI-34051 selectively binds to the active site of HDAC8, inhibiting its deacetylase activity.[6] Unlike pan-HDAC inhibitors, PCI-34051 does not cause a general increase in histone or tubulin acetylation at concentrations that induce apoptosis.[1][5] Its primary mechanism of inducing cell death, particularly in T-cell malignancies, involves the activation of phospholipase C-gamma1 (PLCγ1), leading to rapid intracellular calcium mobilization from the endoplasmic reticulum and subsequent cytochrome c release from mitochondria, triggering caspase-dependent apoptosis.[1][3]
Recent studies have also shown that PCI-34051 can increase the acetylation of non-histone proteins such as p53 at lysine 381 and SMC3, suggesting a broader role in regulating protein function and stability.[10][11]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways affected by HDAC8 inhibition with PCI-34051.
Caption: General experimental workflow for studying HDAC8 inhibition.
Experimental Protocols
In Vitro HDAC8 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available HDAC assay kits and literature procedures to determine the in vitro potency of PCI-34051.[3][12]
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 substrate (e.g., Fluor de Lys-Green, Boc-Lys(Ac)-AMC)
-
PCI-34051
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of PCI-34051 in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer, 20 µL of diluted PCI-34051 (or vehicle control), and 5 µL of recombinant HDAC8 enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the HDAC8 substrate solution (pre-warmed to 37°C).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of PCI-34051 and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (CCK-8)
This protocol measures the effect of PCI-34051 on the growth and viability of cancer cells.[9][10]
Materials:
-
Cancer cell line of interest (e.g., A2780, TOV-21G)
-
Complete cell culture medium
-
PCI-34051
-
CCK-8 (Cell Counting Kit-8) or similar MTS/XTT-based reagent
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of PCI-34051 in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of PCI-34051 or vehicle control (DMSO) to the wells.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by PCI-34051.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PCI-34051
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with PCI-34051 at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis of Protein Acetylation
This protocol is used to detect changes in the acetylation status of specific histone or non-histone proteins following treatment with PCI-34051.
Materials:
-
Cancer cell line of interest
-
PCI-34051
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-p53 (Lys381), anti-acetyl-SMC3, anti-p53, anti-SMC3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells and treat with PCI-34051 as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay determines the effect of PCI-34051 on cell cycle distribution.[14][15]
Materials:
-
Cancer cell line of interest
-
PCI-34051
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PCI-34051 for the desired time.
-
Harvest the cells, wash with PBS, and resuspend the cell pellet.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
PCI-34051 is a powerful and selective chemical probe for elucidating the specific functions of HDAC8 in health and disease. Its unique mechanism of action and high selectivity make it a valuable tool for studying histone and non-histone protein acetylation and for validating HDAC8 as a therapeutic target. The protocols provided herein offer a starting point for researchers to investigate the multifaceted roles of HDAC8 in their experimental systems.
References
- 1. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PCI 34051 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells [mdpi.com]
- 11. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Hdac8-IN-11 not showing expected activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hdac8-IN-11. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: While the specific compound "this compound" is not explicitly documented in readily available literature, it is highly likely related to the well-characterized inhibitor HDAC8-IN-1 . HDAC8-IN-1 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8). It belongs to a class of compounds known as ortho-aryl N-hydroxycinnamides. The expected activity is the inhibition of HDAC8's enzymatic function, which can lead to various downstream cellular effects, including cell cycle arrest and apoptosis in specific cancer cell lines.
Q2: What is the reported IC50 value for HDAC8-IN-1?
A2: The reported half-maximal inhibitory concentration (IC50) for HDAC8-IN-1 against HDAC8 is 27.2 nM .[1][2] It is highly selective for HDAC8 over other HDAC isoforms (HDAC1, 2, 3, 4, 6, 10, and 11), with IC50 values for these other isoforms being ≥3,000 nM.[1][2]
Q3: In what solvent should I dissolve this compound?
A3: HDAC8-IN-1 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium or assay buffer for your experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should I store this compound?
A4: HDAC8-IN-1 is supplied as a solid and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] Once dissolved in DMSO, it is best to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Activity
This guide addresses potential reasons why this compound (or a related compound like HDAC8-IN-1) may not be exhibiting the expected inhibitory or cellular activity in your experiments.
Problem 1: No or Low Inhibition in an Enzymatic Assay
Possible Causes and Solutions:
-
Incorrect Assay Conditions: The enzymatic activity of HDAC8 and the inhibitory potential of your compound can be sensitive to assay conditions.
-
Substrate Choice: Ensure you are using an appropriate substrate for HDAC8. While histone-derived peptides can be used, HDAC8 has been shown to be more efficient at removing longer fatty-acyl groups.[3]
-
Buffer Composition: The assay buffer should be optimized for HDAC8 activity. A typical buffer might contain Tris-HCl, KCl, and a detergent like Pluronic F-127 at a pH of around 8.0.
-
Enzyme Concentration: Verify the concentration and activity of your recombinant HDAC8 enzyme. Enzyme activity can vary between batches and with storage conditions.
-
-
Compound Instability or Degradation:
-
Improper Storage: Ensure the compound has been stored correctly at -20°C as a solid and protected from light. Repeated freeze-thaw cycles of the DMSO stock solution should be avoided.
-
Solution Stability: While generally stable, the stability of the compound in your specific assay buffer and at working concentrations should be considered. Prepare fresh dilutions from your stock for each experiment.
-
-
Inaccurate Compound Concentration:
-
Pipetting Errors: Use calibrated pipettes, especially when preparing serial dilutions.
-
Solubility Issues: Although soluble in DMSO, the compound may precipitate when diluted into aqueous assay buffers. Visually inspect for any precipitation.
-
Problem 2: Lack of Expected Cellular Effects (e.g., no cytotoxicity, no change in downstream markers)
Possible Causes and Solutions:
-
Cell Line-Specific Effects:
-
HDAC8 Expression Levels: The cytotoxic effects of HDAC8 inhibitors can be dependent on the expression level of HDAC8 in the cell line.[4][5] It is advisable to verify HDAC8 expression in your chosen cell line by western blot or qPCR.
-
Genetic Background of Cells: The overall genetic and epigenetic landscape of a cell line can influence its sensitivity to HDAC inhibition.
-
-
Compound Permeability and Efflux:
-
Cellular Uptake: While many small molecule inhibitors are cell-permeable, issues with uptake can occur.
-
Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.[6]
-
-
Experimental Design:
-
Treatment Duration: The observed cellular effects of HDAC inhibitors are often time-dependent. You may need to optimize the incubation time, which could range from a few hours to several days depending on the endpoint being measured.
-
Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability.[6] Consider reducing the serum concentration during the treatment period if possible.
-
-
Compound Degradation in Culture Media: The stability of the compound in cell culture media over the course of your experiment should be considered.
Quantitative Data Summary
| Parameter | Value | Reference |
| HDAC8-IN-1 IC50 (HDAC8) | 27.2 nM | [1][2] |
| HDAC8-IN-1 IC50 (Other HDACs) | ≥3,000 nM | [1][2] |
| HDAC8-IN-1 Cytotoxicity (A549 cells) | IC50 = 7.9 µM | [1] |
| HDAC8-IN-1 Cytotoxicity (H1299 cells) | IC50 = 7.2 µM | [1] |
| HDAC8-IN-1 Cytotoxicity (CL1-5 cells) | IC50 = 7.0 µM | [1] |
Experimental Protocols
General HDAC8 Enzymatic Inhibition Assay
This protocol is a general guideline based on commonly used methods for assessing HDAC inhibitor activity.
-
Reagents and Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Fluor de Lys Green)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 75 mM KCl, 0.001% Pluronic F-127)
-
Developer solution (containing a protease like trypsin)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should be consistent across all wells.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the diluted HDAC8 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for an additional 15 minutes.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of HDAC8 action and its inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. genesandcancer.com [genesandcancer.com]
- 4. Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Hdac8-IN-11 Cell Viability Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac8-IN-11 in cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability (Low Inhibition) | Inhibitor concentration is too low. | - Determine the optimal concentration by performing a dose-response curve. Start with a broad range, including concentrations above and below the reported IC50 values. - Ensure the inhibitor was properly dissolved and diluted. |
| Cell line is resistant to this compound. | - Verify the expression of HDAC8 in your cell line. - Consider using a different cell line known to be sensitive to HDAC8 inhibition. | |
| Short incubation time. | - Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for sufficient induction of downstream effects. | |
| Inactive inhibitor. | - Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh stock solutions and dilutions for each experiment. | |
| Low Cell Viability (High Toxicity) in Control Group | Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to your cell line (typically <0.5%). - Run a vehicle-only control (cells treated with the same concentration of solvent as the highest inhibitor concentration). |
| High cell seeding density. | - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluence can lead to cell death. | |
| Contamination. | - Regularly check for microbial contamination in cell cultures. | |
| Inconsistent or Irreproducible Results | Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
| Edge effects in multi-well plates. | - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Cell passage number. | - Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Assay interference. | - Some compounds can interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts in MTT assays). Run a cell-free control with the inhibitor and assay reagents to check for interference. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8). HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins. By inhibiting HDAC8, this compound leads to the hyperacetylation of its target proteins, which can alter gene expression and affect various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is a good starting concentration for this compound in a cell viability assay?
A2: A good starting point is to perform a dose-response experiment with a wide range of concentrations, typically from nanomolar to micromolar. Based on available data, the IC50 of this compound for HDAC8 is 27.2 nM in a cell-free assay.[1] For cell-based assays, cytotoxic IC50 values are in the low micromolar range (e.g., 7-8 µM for some lung cancer cell lines).[1] Therefore, a concentration range of 0.01 µM to 100 µM is a reasonable starting point for many cancer cell lines.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO.[1] It is crucial to ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cell viability assays, incubation times of 24, 48, and 72 hours are commonly used to assess the time-dependent effects of the inhibitor.
Q5: Which cell viability assay is best to use with this compound?
A5: Commonly used and reliable assays include the MTT, MTS, and CellTiter-Glo® Luminescent Cell Viability Assays. The choice of assay may depend on the available equipment and the specific experimental needs. It is always recommended to validate the chosen assay for your specific cell line and experimental conditions.
Quantitative Data
The following table summarizes the inhibitory concentration (IC50) of this compound and a related, well-characterized HDAC8 inhibitor, PCI-34051. This data can be used as a reference for designing dose-response experiments.
| Inhibitor | Target | Assay Type | Cell Line / Condition | IC50 / GI50 |
| This compound | HDAC8 | Cell-free | - | 27.2 nM[1] |
| Cytotoxicity | Cell-based | A549 (Lung Cancer) | 7.9 µM[1] | |
| Cytotoxicity | Cell-based | H1299 (Lung Cancer) | 7.2 µM[1] | |
| Cytotoxicity | Cell-based | CL1-5 (Lung Cancer) | 7 µM[1] | |
| PCI-34051 | HDAC8 | Cell-free | - | 10 nM |
| Cytotoxicity | Cell-based | A2058 (Melanoma) | 21.03 µM[2] | |
| Cytotoxicity | Cell-based | SK-MEL-2 (Melanoma) | 15.72 µM[2] | |
| Cytotoxicity | Cell-based | SK-MEL-28 (Melanoma) | 21.64 µM[2] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Appropriate cell line and culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay determines the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the amount of ATP and thus the number of viable cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Appropriate cell line and culture medium
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control and a no-treatment control.
-
Add the compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background luminescence from wells containing only medium and the assay reagent.
Visualizations
References
improving Hdac8-IN-11 solubility for experiments
Welcome to the technical support center for Hdac8-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on overcoming solubility challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and application of this compound.
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?
A1: This is a common challenge with compounds that are highly soluble in organic solvents but have limited aqueous solubility.[1] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[2] Here are several steps to prevent this:
-
Perform Intermediate Dilutions in DMSO: Before the final dilution into your aqueous medium, create serial dilutions of your concentrated stock in 100% DMSO to get closer to your final desired concentration.[1][3] Directly adding a highly concentrated stock to an aqueous buffer is a common cause of precipitation.[3]
-
Ensure Rapid Mixing: When adding the intermediate DMSO stock to your aqueous buffer or media, ensure rapid and thorough mixing. This can be done by vortexing or by pipetting up and down immediately after addition.[3] Slow, localized mixing can lead to precipitation.[1]
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental medium.[3] Most cell lines can tolerate this level without significant toxicity, but it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1][3]
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in your specific aqueous medium. Consider testing a lower final concentration.[3]
-
Use Sonication: Brief sonication in a water bath sonicator can help redissolve small amounts of precipitate that may have formed.[1][3] However, exercise caution as this can generate heat and potentially affect the compound's stability.[3]
Q2: I am still observing inconsistent results in my cell-based assays, which I suspect is due to solubility issues. What should I check?
A2: Inconsistent potency or biological effect is often linked to the effective concentration of the compound in the assay.[4] If you suspect solubility is the root cause, consider the following:
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Compound Integrity: Confirm the purity and identity of your this compound batch. Impurities can affect solubility and activity.[4]
-
Stock Solution Stability: Ensure your DMSO stock solution is stored correctly. Aliquot the stock to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]
-
Use of Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Use a fresh, anhydrous grade of DMSO for preparing stock solutions, as absorbed water can significantly reduce the solubility of lipophilic compounds.[1][2]
-
Serum Protein Binding: If you are using serum-containing media, be aware that serum proteins can bind to small molecules, reducing the effective concentration of this compound available to the cells.[4] Ensure serum concentration is consistent across experiments.[4]
Q3: For my in vivo experiments, I cannot use a high concentration of DMSO. What alternative formulations can I use?
A3: For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and bioavailability.[1][2] While specific formulations for this compound are not detailed in the provided results, common formulations for similar inhibitors that can serve as a starting point include:
It is critical to prepare these formulations by adding each solvent sequentially with thorough mixing at each step.[5][6] Always perform a small-scale pilot formulation to check for clarity and stability before preparing a large batch.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound, like many other lipophilic HDAC inhibitors, is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a fresh, anhydrous grade of DMSO to maximize solubility.[1][2]
Q2: What should I do if this compound is not fully dissolving in DMSO?
A2: If you encounter difficulty dissolving the compound in DMSO, you can try gentle warming (e.g., to 37°C) and ultrasonication.[1] Vigorous vortexing can also help break up any clumps and facilitate dissolution.[1] Ensure you are using a fresh, anhydrous grade of DMSO.[1]
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3][4] Store these aliquots at -20°C or -80°C, protected from light.[3][4] Powdered compound should be stored at -20°C for long-term stability.[5]
Quantitative Data: Solubility of HDAC Inhibitors
The following table summarizes solubility data for similar HDAC inhibitors, which can serve as a reference. It is always recommended to determine the solubility of this compound in your specific experimental buffer.
| Compound Type | Solvent/System | Reported Solubility | Reference |
| Lipophilic HDAC Inhibitor (FT895) | DMSO | ~125 mg/mL (~354.8 mM) | [6] |
| Lipophilic HDAC Inhibitor (Hdac-IN-51) | DMSO | Up to 100 mM | [3] |
| Formulation Example 1 | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | [5] |
| Formulation Example 2 | 10% DMSO >> 90% corn oil | ≥ 5 mg/mL | [5] |
| Formulation Example 3 | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [5] |
Experimental Protocols
1. Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution for use in subsequent experiments.
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Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 10 mM concentration based on its molecular weight.
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Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
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Dissolution: Vortex the vial vigorously. If necessary, use a sonicating water bath to ensure the compound is completely dissolved.[1][2] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials.[3] Store at -20°C or -80°C, protected from light.
2. Protocol for Preparing Aqueous Working Solutions (to prevent precipitation)
This protocol details the critical dilution step from a concentrated DMSO stock to an aqueous medium.
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Thaw Stock: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution of the stock solution in 100% DMSO to create an intermediate stock that is 100x to 1000x the final desired concentration.[3]
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Final Dilution: Pre-warm your aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C).
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Addition and Mixing: While gently vortexing or swirling the aqueous medium, add the required volume of the intermediate DMSO stock.[1] For example, to achieve a 10 µM final concentration from a 10 mM (1000x) intermediate stock, add 1 µL of the intermediate stock to 999 µL of the aqueous medium.
-
Final Mix: Immediately mix the final solution thoroughly by pipetting or gentle vortexing to ensure homogeneity.[3]
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.[3]
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
Technical Support Center: Optimizing Hdac8-IN-11 Incubation Time
Welcome to the technical support center for Hdac8-IN-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. As this compound is a novel selective histone deacetylase 8 (HDAC8) inhibitor, this guide provides a framework for determining its optimal incubation time by leveraging established principles from other well-characterized HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a selective inhibitor of histone deacetylase 8 (HDAC8). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] By inhibiting HDAC8, this compound is expected to increase the acetylation of its target proteins. This can lead to changes in gene expression and cellular processes such as cell cycle arrest, differentiation, and apoptosis.[2][3]
Q2: I am starting my first experiment with this compound. What is a good starting point for concentration and incubation time?
A2: For a novel compound like this compound, it is highly recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.[4]
-
Concentration: A good starting point is to test a range of concentrations around the reported IC50 value, if available. If not, a broad range from nanomolar to micromolar concentrations is advisable (e.g., 0.1 µM to 10 µM).[4]
-
Incubation Time: The optimal incubation time is dependent on the biological question being asked. Effects on histone acetylation can be seen in as little as a few hours, while downstream effects like changes in gene expression or cell viability may require 24 to 72 hours.[5][6]
Q3: What are the key molecular markers to assess the activity of this compound?
A3: To confirm that this compound is active in your experimental system, you should assess key downstream markers of HDAC inhibition. These can include:
-
Increased Histone Acetylation: An increase in the acetylation of specific histone marks (e.g., acetylated H3, acetylated H4) is a direct and early indicator of HDAC inhibitor activity. This can be detected by Western blot as early as 1-6 hours after treatment.
-
Increased Acetylated α-tubulin: While a useful marker for HDAC6 activity, assessing it can help determine the selectivity of this compound.[4]
-
Increased p21 Expression: Upregulation of the cyclin-dependent kinase inhibitor p21 is a common downstream effect of HDAC inhibitors and is associated with cell cycle arrest.[4] Increased p21 mRNA and protein levels can often be detected within a few hours of treatment.
-
Induction of Apoptosis: Markers of apoptosis such as cleaved caspase-3 and PARP cleavage, or analysis of apoptosis by flow cytometry, are typically later events, often observed after 24-48 hours of treatment.[4]
Troubleshooting & Optimization
Problem: No observable effect after this compound treatment.
| Possible Cause | Solution |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration.[5] |
| Treatment duration is too short. | Conduct a time-course experiment to identify the shortest effective duration.[5] |
| The specific HDAC isoforms in the cell line are not targeted by this compound. | Verify the expression of HDAC8 in your cell model. |
| Compound instability. | Prepare fresh solutions of this compound for each experiment and store the compound appropriately.[5] |
Problem: High cell death/toxicity observed.
| Possible Cause | Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[5] |
| Treatment duration is too long. | Conduct a time-course experiment to find the shortest effective duration.[6] |
| Cell line is particularly sensitive. | Ensure proper cell culture conditions and density.[6] |
Problem: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variability in cell culture conditions (e.g., passage number, confluency). | Standardize cell culture protocols.[5] |
| Inconsistent timing of treatment and harvesting. | Ensure precise timing for all experimental steps.[5] |
| Degradation of this compound. | Store this compound appropriately and prepare fresh dilutions for each experiment.[5] |
Data Presentation
Table 1: Suggested Time Points for Assessing this compound Activity
| Biological Endpoint | Suggested Incubation Time Range | Reference |
| Histone Hyperacetylation | 1 - 12 hours | [6] |
| Gene Expression Changes | 6 - 24 hours | [6] |
| Cell Cycle Arrest | 12 - 48 hours | [6] |
| Apoptosis Induction | 24 - 72 hours | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
Objective: To identify the effective concentration range of this compound for inducing a biological response and to determine the IC50.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed duration (e.g., 48 or 72 hours).[5]
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Optimizing this compound Treatment Duration (Time-Course)
Objective: To determine the optimal time point for observing specific downstream effects of this compound treatment.
Methodology:
-
Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined in Protocol 1).
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).[4]
-
Analysis: Analyze the desired endpoints at each time point (e.g., Western blot for protein expression, qRT-PCR for gene expression, flow cytometry for cell cycle analysis).
-
Data Analysis: Plot the measured effect against time to determine the optimal incubation period for the desired outcome.
Visualizations
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Simplified signaling pathway of this compound action.
References
dealing with Hdac8-IN-11 precipitation in media
Welcome to the technical support center for Hdac8-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Hdac8-IN-1 in experimental settings.
Troubleshooting Guide: Dealing with Hdac8-IN-1 Precipitation in Media
Precipitation of small molecule inhibitors like Hdac8-IN-1 in cell culture media is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving precipitation issues.
dot
Caption: A step-by-step workflow to diagnose and resolve Hdac8-IN-1 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Hdac8-IN-1?
A1: The recommended solvent for Hdac8-IN-1 is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations of 50 mg/mL (144.76 mM) with the aid of ultrasonication and warming to 60°C, and at 55 mg/mL (159.24 mM) with sonication.[2][3] For in vitro experiments, it is crucial to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.
Q2: My Hdac8-IN-1 precipitates when I add it to my cell culture media. What could be the cause?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic compounds. The primary causes include:
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Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous media can cause the compound to crash out of solution.
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High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.
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Concentration Exceeds Solubility Limit: The working concentration of Hdac8-IN-1 in your specific cell culture media may be above its solubility limit.
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Media Components: Salts, proteins (especially in serum-containing media), and the pH of the media can interact with the compound and reduce its solubility.
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Temperature: Changes in temperature, such as moving from cold storage to a 37°C incubator, can affect compound solubility.
Q3: How can I prevent Hdac8-IN-1 from precipitating in my experiments?
A3: To prevent precipitation, consider the following strategies:
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Optimize Stock Solution Preparation: Ensure Hdac8-IN-1 is fully dissolved in DMSO. Gentle warming and sonication can be beneficial.[2][3]
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Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your high-concentration DMSO stock into pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume.
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Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, to minimize both precipitation and solvent-induced toxicity.
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Pre-warm Media: Always use pre-warmed (37°C) media for dilutions.
-
Determine Maximum Soluble Concentration: Empirically determine the maximum soluble concentration of Hdac8-IN-1 in your specific cell culture medium and experimental conditions.
Q4: What are the recommended storage conditions for Hdac8-IN-1?
A4: Hdac8-IN-1 should be stored as a solid at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[4]
Data Presentation
Table 1: Hdac8-IN-1 Properties
| Property | Value |
| CAS Number | 1417997-93-3 |
| Molecular Formula | C₂₂H₁₉NO₃ |
| Molecular Weight | 345.39 g/mol |
| IC₅₀ | 27.2 nM for HDAC8[1][2][3] |
| Purity | ≥98%[1] |
Table 2: Hdac8-IN-1 Solubility
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (144.76 mM) | Ultrasonic and warming to 60°C may be required.[2] |
| DMSO | 55 mg/mL (159.24 mM) | Sonication is recommended.[3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2][3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.24 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.24 mM) | 10% DMSO, 90% corn oil.[2] |
Table 3: Cytotoxicity of Hdac8-IN-1 in Human Lung Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| A549 | 7.9[1] |
| H1299 | 7.2[1] |
| CL1-5 | 7.0[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Hdac8-IN-1 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Hdac8-IN-1 for use in in vitro experiments.
Materials:
-
Hdac8-IN-1 (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DMSO. To prepare a 10 mM stock solution from 1 mg of Hdac8-IN-1 (MW: 345.39 g/mol ), you will need 289.53 µL of DMSO.[2]
-
Equilibrate reagents. Allow the vial of Hdac8-IN-1 and the DMSO to come to room temperature before opening to prevent condensation.
-
Dissolve the compound. Carefully add the calculated volume of DMSO to the vial containing the Hdac8-IN-1 powder.
-
Ensure complete dissolution. Cap the vial tightly and vortex for 1-2 minutes. If necessary, briefly sonicate the solution or warm it gently in a 37°C water bath to ensure the compound is fully dissolved. The solution should be clear.
-
Aliquot and store. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Hdac8-IN-1 Working Solution in Cell Culture Media
Objective: To prepare a working solution of Hdac8-IN-1 in cell culture media while minimizing the risk of precipitation.
Materials:
-
10 mM Hdac8-IN-1 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of Hdac8-IN-1 for your experiment.
-
Calculate the required dilutions. Aim for a final DMSO concentration of ≤ 0.1%.
-
Prepare an intermediate dilution.
-
For a final concentration of 10 µM, you can prepare a 1:100 intermediate dilution of your 10 mM stock solution into pre-warmed media. This will give you a 100 µM intermediate solution.
-
-
Prepare the final working solution.
-
Add the appropriate volume of the intermediate solution to your final volume of pre-warmed media. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final concentration of 10 µM.
-
Alternatively, for very low final concentrations, you can directly add a small volume of the stock solution to a larger volume of media while vortexing gently. For example, add 1 µL of a 10 mM stock to 10 mL of media for a 1 µM final concentration (final DMSO concentration of 0.01%).
-
-
Visually inspect the solution. After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
Signaling Pathway and Experimental Workflow Visualization
HDAC8 Signaling Pathway in Cancer Progression
HDAC8 is a class I histone deacetylase that plays a crucial role in regulating gene expression through the deacetylation of both histone and non-histone proteins.[5] Its dysregulation is implicated in various cancers.
dot
Caption: HDAC8 deacetylates key proteins, influencing cancer cell behavior.
Experimental Workflow for Cell-Based Assays with this compound
A typical workflow for assessing the effect of this compound on cultured cells involves careful preparation of the inhibitor, treatment of the cells, and subsequent analysis.
dot
Caption: A generalized workflow for in vitro cell-based experiments using this compound.
References
Hdac8-IN-11 stability and storage conditions
Disclaimer: Specific stability and storage data for a compound designated "Hdac8-IN-11" are not publicly available. The information provided below is based on the general characteristics of small molecule Histone Deacetylase 8 (HDAC8) inhibitors and should be used as a guideline. Researchers should refer to the manufacturer's or supplier's specific product datasheet for definitive information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, HDAC8 inhibitors are typically stored as a solid (powder) at -20°C. If the compound is dissolved in a solvent such as DMSO for stock solutions, it is highly recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.
Q2: How should I prepare stock and working solutions of this compound?
A2: The solubility of HDAC inhibitors can vary. It is crucial to determine the optimal solvent and concentration range for your specific batch of this compound.[1] Many HDAC inhibitors are soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in a suitable solvent to a concentration of 10-100 mM. For working solutions, further dilute the stock solution in your cell culture medium or assay buffer to the final desired concentrations. Ensure the final solvent concentration in your experiment is consistent across all conditions and does not exceed a non-toxic level (typically <0.1% for DMSO).
Q3: How can I confirm the activity of this compound in my experiments?
A3: The activity of an HDAC8 inhibitor can be confirmed by assessing the acetylation status of known HDAC8 substrates. A common method is to perform a Western blot analysis to detect an increase in the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) or lysine 27 (H3K27ac).[2] Additionally, changes in the acetylation of non-histone substrates of HDAC8, such as p53, can also be evaluated.[2]
Q4: What is the general mechanism of action for an HDAC8 inhibitor like this compound?
A4: this compound, as an HDAC8 inhibitor, is expected to work by binding to the active site of the HDAC8 enzyme, thereby preventing it from removing acetyl groups from its histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which can alter gene expression and affect various cellular processes such as cell cycle progression, differentiation, and apoptosis.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with HDAC8 inhibitors.
| Problem | Potential Cause | Suggested Solution |
| High background signal in no-enzyme control wells of an in vitro assay | 1. Substrate Instability: The assay substrate may be unstable and hydrolyzing spontaneously.[4] 2. Contaminated Reagents: Assay buffers or other reagents might be contaminated.[4] 3. Compound Autofluorescence: The inhibitor itself may be fluorescent at the assay wavelengths.[4] | 1. Ensure the substrate is stored correctly and prepare it fresh for each experiment.[4] 2. Use high-purity reagents and dedicated solutions for your HDAC assays.[4] 3. Run a control with the compound alone to check for autofluorescence. |
| Positive control HDAC inhibitor (e.g., Trichostatin A) shows no inhibition | 1. Incorrect Enzyme/Substrate Combination: The specific HDAC isoform may not be sensitive to the inhibitor, or the substrate may be inappropriate.[4] 2. Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor may be too short.[4] 3. Inactive Enzyme: The HDAC enzyme may have lost its activity.[4] | 1. Verify that the HDAC isoform and substrate are appropriate for the positive control used.[4] 2. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[4] 3. Check the enzyme's activity using a standard activity assay.[4] |
| High variability between replicate wells | 1. Pipetting Inaccuracy: Inconsistent pipetting, especially with small volumes.[4] 2. Inadequate Mixing: Reagents not thoroughly mixed in the wells.[4] 3. Edge Effects: Evaporation from the outer wells of a microplate.[4] 4. Temperature Fluctuations: Inconsistent temperature during the assay.[4] | 1. Use calibrated pipettes and pre-wet the tips.[4] 2. Gently mix the plate after each reagent addition.[4] 3. Avoid using the outermost wells or fill them with buffer or water to minimize evaporation.[4] 4. Pre-warm reagents and the plate reader to the assay temperature.[4] |
| Inconsistent potency (IC50) between experiments | 1. Compound Integrity: Purity and identity of the compound batch may vary.[1] 2. Poor Solubility: The compound may not be fully dissolved, leading to inaccurate concentrations.[1] 3. Stock Solution Instability: Degradation due to frequent freeze-thaw cycles or improper storage.[1] 4. Variability in Cell-Based Assays: Differences in cell density, passage number, or serum concentration.[1] | 1. Confirm the purity and identity of your compound batch using methods like HPLC or mass spectrometry.[1] 2. Determine the optimal solvent and concentration range to ensure complete dissolution.[1] 3. Aliquot stock solutions and store them protected from light at the recommended temperature.[1] 4. Maintain consistency in cell seeding density, use cells within a low passage number range, and use the same serum concentration for all experiments.[1] |
| Cell line-specific responses to the inhibitor | 1. Differential Expression of HDAC Isoforms: Cell lines may express different levels of HDAC8. 2. Presence of Drug Efflux Pumps: Some cell lines may express high levels of multidrug resistance proteins that pump the inhibitor out of the cell. | 1. Verify the expression level of HDAC8 in your cell lines of interest. 2. Consider using cell lines with known low expression of efflux pumps or co-treat with an efflux pump inhibitor as a control. |
Experimental Protocols
Western Blot for Histone Acetylation
This protocol describes how to detect changes in histone acetylation levels following treatment with an HDAC8 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an HDAC8 inhibitor on the viability and proliferation of cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Western Blot experimental workflow.
References
Technical Support Center: Interpreting Unexpected Results with Hdac8-IN-11
Welcome to the technical support center for Hdac8-IN-11, a selective inhibitor of Histone Deacetylase 8 (HDAC8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibition of HDAC8 activity with this compound in our biochemical assay. What are the possible reasons?
A1: Several factors could contribute to lower-than-expected potency in a biochemical assay:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. We recommend verifying the compound's identity and purity via methods like HPLC/MS. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Enzyme Activity: The specific activity of the recombinant HDAC8 enzyme can vary between batches and may decrease with improper storage. Verify the enzyme's activity using a standard substrate before inhibitor screening.
-
Assay Conditions: The concentration of the substrate relative to its Michaelis constant (Km) can influence the apparent IC50 value. Ensure that the substrate concentration is appropriate for the assay. Additionally, confirm that the assay buffer composition (pH, salt concentration) is optimal for HDAC8 activity.
-
Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate might be insufficient for optimal binding. Consider optimizing the pre-incubation duration.[1]
Q2: In our cell-based assays, this compound is showing lower efficacy in inducing cell cycle arrest or apoptosis than anticipated based on its biochemical IC50 value. Why might this be the case?
A2: Discrepancies between biochemical and cell-based assay results are common. Here are some potential explanations:
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration used in the biochemical assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration.
-
Cellular Metabolism: The inhibitor could be metabolized by the cells into less active or inactive forms.
-
Off-Target Effects: In a cellular context, this compound might engage with other cellular components or pathways that counteract its intended effect on HDAC8.
-
Redundancy of HDACs: Other HDAC isoforms present in the cell might compensate for the inhibition of HDAC8, thus mitigating the expected phenotype.
Q3: We are observing unexpected changes in gene expression after treating cells with this compound. Some genes are being upregulated. Isn't an HDAC inhibitor supposed to increase acetylation and thus activate gene expression?
A3: While HDAC inhibitors generally lead to an increase in histone acetylation and subsequent gene activation, the overall effect on gene expression is complex and can result in both upregulation and downregulation of specific genes.[2] Here's why:
-
Non-Histone Substrates: HDAC8 deacetylates numerous non-histone proteins, including transcription factors.[3] By inhibiting HDAC8, the acetylation status and activity of these transcription factors can be altered, leading to either activation or repression of their target genes.
-
Indirect Effects: The expression of a particular gene is often regulated by a complex interplay of various transcription factors and co-regulators. This compound might indirectly affect the expression of a gene by modulating the activity of a protein that is part of its regulatory network.
-
Chromatin Context: The effect of histone hyperacetylation on gene expression is context-dependent and can be influenced by the specific chromatin landscape and the presence of other epigenetic marks at a given gene promoter.
Q4: We have noticed that the IC50 value of this compound varies between different cell lines. What could be the reason for this variability?
A4: The sensitivity of different cell lines to an HDAC inhibitor can vary significantly due to several factors:
-
HDAC8 Expression Levels: Cell lines with higher expression levels of HDAC8 might require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Expression of Compensatory HDACs: The expression profile of other HDAC isoforms can differ between cell lines. Some cell lines might have higher levels of other HDACs that can compensate for the loss of HDAC8 activity.
-
Genetic Background: The genetic background of the cell line, including the status of tumor suppressor genes like p53, can influence the cellular response to HDAC inhibition.[4]
-
Metabolic Rate: Differences in cellular metabolism can affect the uptake, efflux, and metabolism of this compound.
Troubleshooting Guide
Problem 1: High background signal in the HDAC activity assay.
-
Possible Cause: Substrate instability or contaminated reagents.
-
Troubleshooting Steps:
-
Prepare fresh substrate solution for each experiment.
-
Ensure that all assay buffers and reagents are free from contamination.
-
Run a "no-enzyme" control to determine the level of spontaneous substrate degradation.[1]
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inaccurate pipetting, insufficient mixing, or "edge effects" in multi-well plates.
-
Troubleshooting Steps:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Gently mix the contents of the wells after each reagent addition.
-
To avoid evaporation-related edge effects, either avoid using the outermost wells of the plate or fill them with a buffer.[1]
-
Problem 3: Unexpected cell toxicity or off-target effects.
-
Possible Cause: The inhibitor may not be as selective as presumed and could be affecting other HDAC isoforms or other cellular targets.
-
Troubleshooting Steps:
-
Selectivity Profiling: Test this compound against a panel of other HDAC isoforms to determine its selectivity profile.
-
Dose-Response Curve: Perform a detailed dose-response analysis to identify a concentration range where the desired on-target effect is observed without significant toxicity.
-
Control Experiments: Include a well-characterized, structurally different HDAC8 inhibitor (e.g., PCI-34051) as a positive control to see if it phenocopies the effects of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant form of HDAC8 to confirm that the observed phenotype is indeed due to HDAC8 inhibition.
-
Quantitative Data Summary
The following table summarizes the IC50 values of various HDAC inhibitors against different HDAC isoforms. This data can be used as a reference to understand the expected potency and selectivity of HDAC inhibitors.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (µM) | Reference |
| PCI-34051 | >20,000 | >20,000 | >20,000 | - | - | 10 | - | [5] |
| Vorinostat (SAHA) | 10 | 20 | 20 | - | 30 | 1000 | 59 | [6] |
| FT895 | - | - | - | 25 | - | 9200 | 0.74 | [7] |
| Trichostatin A | 1.5 | 1.5 | 1.5 | - | 2.5 | 100 | 2 | [6] |
Experimental Protocols
In Vitro HDAC8 Enzymatic Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC assay kits.[8]
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC8 enzyme to the desired concentration in HDAC Assay Buffer.
-
Prepare a 2X stock of the fluorogenic HDAC8 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore like AMC) in HDAC Assay Buffer.
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add 50 µL of diluted HDAC8 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution (containing a protease like trypsin to cleave the fluorophore from the deacetylated substrate).
-
Incubate at 37°C for 15 minutes.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 or IC50 value from the dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway of HDAC8 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
how to minimize Hdac8-IN-11 toxicity in normal cells
Disclaimer: The following information is based on the current scientific understanding of selective Histone Deacetylase 8 (HDAC8) inhibitors. As specific data for Hdac8-IN-11 is limited in publicly available literature, this guide uses data from the well-characterized selective HDAC8 inhibitor, PCI-34051, as a proxy. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal, non-toxic concentrations for their specific normal and cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for selective HDAC8 inhibitors like this compound?
HDAC8 is a class I histone deacetylase that removes acetyl groups from histone and non-histone proteins.[1][2][3] In cancer cells, HDAC8 can be overexpressed and contribute to tumor progression by altering gene expression and protein function.[2] Selective HDAC8 inhibitors bind to the catalytic site of the HDAC8 enzyme, blocking its deacetylase activity.[1] This leads to an accumulation of acetylated proteins, including non-histone targets like p53 and SMC3, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines when using this compound?
While selective HDAC8 inhibitors are designed to have a therapeutic window, exhibiting more potent effects on cancer cells, off-target effects or excessive concentrations can lead to toxicity in normal cells.[4] Potential reasons for toxicity in normal cells include:
-
High Concentrations: The concentration of this compound may be too high, leading to the inhibition of other HDAC isoforms or off-target effects.[5]
-
Prolonged Exposure: Continuous exposure to the inhibitor, even at lower concentrations, might be detrimental to normal cell function and viability over time.
-
Cell Line Sensitivity: Some normal cell types may be inherently more sensitive to HDAC8 inhibition.
-
Compound Specificity: While designed to be selective, this compound may have some inhibitory activity against other HDACs, which could contribute to toxicity.[5]
Q3: How can I minimize the toxicity of this compound in my normal cell lines while maintaining its anti-cancer efficacy?
Minimizing toxicity to normal cells is crucial for a successful experiment. Here are several strategies:
-
Optimize Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. Aim for a concentration that is effective against the cancer cells but has minimal impact on the normal cells. Studies with the selective HDAC8 inhibitor PCI-34051 have shown efficacy in cancer cells at concentrations that are non-toxic to normal cells like primary astrocytes and microglia.[6]
-
Pulsed Exposure: Instead of continuous exposure, consider a pulsed-dosing regimen. Treating cells for a shorter duration (e.g., 24 hours) followed by a drug-free period may be sufficient to induce anti-cancer effects while allowing normal cells to recover.
-
Combination Therapy: Using this compound at a lower, non-toxic concentration in combination with other anti-cancer agents can enhance the therapeutic effect without increasing toxicity. For example, the combination of a selective HDAC8 inhibitor with an HDAC6 inhibitor has shown synergistic effects in ovarian cancer cells.[7]
-
Serum Concentration: Ensure that the serum concentration in your cell culture medium is optimal, as it can sometimes influence the activity and toxicity of small molecules.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity in normal cells | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with the best therapeutic index (ratio of toxicity in cancer cells to toxicity in normal cells). Start with a wide range of concentrations (e.g., 10 nM to 100 µM). |
| Prolonged exposure time. | Reduce the incubation time. Try a time-course experiment (e.g., 24h, 48h, 72h) to find the shortest effective exposure. | |
| Off-target effects. | If possible, verify the selectivity of your batch of this compound. Consider using another selective HDAC8 inhibitor as a control. | |
| No effect on cancer cells | Concentration is too low. | Increase the concentration of this compound. Refer to published data for similar compounds for a starting point. |
| Cell line is resistant. | Some cancer cell lines may be resistant to HDAC8 inhibition. This can be due to mutations in p53 or other downstream effectors.[7] Consider using a different cancer cell line or combining this compound with another drug. | |
| Compound instability. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions. | |
| Inconsistent results | Experimental variability. | Ensure consistent cell seeding densities, treatment times, and reagent concentrations. Use appropriate vehicle controls (e.g., DMSO). |
| Cell passage number. | High passage numbers can lead to changes in cell behavior. Use cells within a consistent and low passage range. |
Quantitative Data Summary
The following tables summarize key quantitative data for the selective HDAC8 inhibitor PCI-34051, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of PCI-34051 against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC8 |
| HDAC8 | 10 | - |
| HDAC1 | >2,000 | >200-fold |
| HDAC2 | >10,000 | >1000-fold |
| HDAC3 | >10,000 | >1000-fold |
| HDAC6 | >2,000 | >200-fold |
| HDAC10 | >10,000 | >1000-fold |
| (Data sourced from reference[8]) |
Table 2: Effective Concentrations of PCI-34051 in Cancer Cell Lines
| Cell Line (Cancer Type) | Effect | Concentration (µM) |
| Jurkat (T-cell leukemia) | Apoptosis | 5 |
| OVCAR-3 (Ovarian) | Growth Inhibition (GI50) | 6 |
| Glioma cells (murine & human) | Reduced cell viability | 1, 5, 10 |
| p53 wild-type Ovarian Cancer | Suppressed cell growth | (Concentration-dependent) |
| (Data sourced from references[6][7][8]) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Cell lines of interest (normal and cancer)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Cell lines of interest
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 12, 24, 48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. The signal is proportional to caspase activity.
Visualizations
Caption: Workflow for minimizing this compound toxicity in normal cells.
References
- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Validating Hdac8-IN-11 Potency in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the potency of Hdac8-IN-11 in a new cell line. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant signaling pathway information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme. HDACs are crucial regulators of gene expression, removing acetyl groups from histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. By inhibiting HDAC8, this compound prevents the removal of these acetyl groups, leading to hyperacetylation. This results in a more relaxed chromatin state, allowing for the expression of genes that can suppress tumor growth, induce cell cycle arrest, and trigger apoptosis.[2]
Q2: What are the known substrates of HDAC8?
HDAC8 deacetylates both histone and non-histone proteins. Its known histone substrates include Histone H3 at lysine (B10760008) 9 (H3K9) and lysine 27 (H3K27).[1] Important non-histone substrates include the tumor suppressor p53 and the Structural Maintenance of Chromosomes 3 (SMC3) protein, which is involved in sister chromatid cohesion.[1][3]
Q3: How do I prepare this compound for cell-based assays?
This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Q4: What is a typical IC50 value for an HDAC8 inhibitor?
The half-maximal inhibitory concentration (IC50) for HDAC8 inhibitors can vary depending on the specific compound and the cell line being tested. For a closely related compound, HDAC8-IN-1, the reported IC50 is 27.2 nM.[4] Potency should be empirically determined in your specific cell line of interest.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- High cell passage number leading to phenotypic drift.- Variation in serum concentration in the media.- Instability or degradation of this compound stock solution. | - Ensure consistent cell numbers are seeded for each experiment.- Use cells within a defined and low passage number range.- Maintain a consistent serum percentage in the culture medium.- Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| No or weak effect of this compound on cell viability. | - The new cell line may be resistant to HDAC8 inhibition.- Insufficient incubation time with the inhibitor.- Low expression of HDAC8 in the cell line. | - Confirm HDAC8 expression in your cell line via Western blot or qPCR.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Consider testing higher concentrations of the inhibitor. |
| Inconsistent results in Western blot for histone acetylation. | - Inefficient protein extraction.- Poor antibody quality or incorrect antibody dilution.- Inefficient protein transfer to the membrane. | - Use a lysis buffer containing protease and HDAC inhibitors.- Validate your primary and secondary antibodies and optimize their dilutions.- Confirm efficient protein transfer by staining the membrane with Ponceau S after transfer. |
Quantitative Data Summary
The following table provides representative data for a potent HDAC8 inhibitor, Hdac8-IN-1, which can be used as a reference for validating this compound. Actual values for this compound must be determined experimentally in the new cell line.
| Compound | Target | IC50 (nM) | Cell Line Context | Reference |
| HDAC8-IN-1 | HDAC8 | 27.2 | Cancer Cell Lines | [4] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is for determining the effect of this compound on the proliferation of a new cell line and calculating its IC50 value.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol (B130326) with 10% Triton X-100)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Histone H3 Acetylation
This protocol is to confirm the mechanism of action of this compound by detecting changes in the acetylation of its substrate, Histone H3.
Materials:
-
This compound treated cell lysates
-
RIPA lysis buffer with protease and HDAC inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specific time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-H3 signal to the total-H3 signal to determine the fold change in acetylation.
Visualizations
Caption: Experimental workflow for validating this compound potency.
Caption: Simplified HDAC8 signaling pathway and the effect of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
issues with Hdac8-IN-11 in long-term experiments
Welcome to the technical support center for Hdac8-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on addressing challenges that may arise during long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistent performance and reliability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, it is advisable to dissolve this compound in a suitable solvent such as DMSO to create a concentrated stock solution.[1] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in amber glass vials or polypropylene (B1209903) tubes.[2] Working solutions can be prepared fresh from the stock for each experiment.
Q2: What is the expected stability of this compound in cell culture medium?
A2: The stability of any small molecule inhibitor in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins. It is recommended to perform a stability test of this compound in your specific experimental conditions if you are conducting long-term experiments. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of Histone Deacetylase 8 (HDAC8), like many small molecules, it may exhibit off-target effects, especially at higher concentrations.[3] It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal HDAC8 inhibition with minimal off-target effects or cellular toxicity.[3]
Q4: How can I minimize potential cellular toxicity associated with long-term this compound treatment?
A4: To minimize toxicity, it is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration.[3] This can be achieved through a dose-response curve and assessing cell viability using assays like the Resazurin assay.[3] Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5%).[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during long-term experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | 1. Degradation of this compound: The compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).[1][2] 2. Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.[1] 3. Incorrect concentration: Errors in dilution or calculation may result in a sub-optimal concentration. | 1. Assess compound stability: Use the provided protocol to test the stability of this compound in your experimental medium over time. 2. Prepare fresh aliquots: Thaw a new, single-use aliquot of the stock solution for each experiment. 3. Verify concentration: Double-check all calculations and ensure accurate pipetting. |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high: The concentration used may be toxic to the cells.[3] 2. Prolonged exposure: Continuous long-term exposure may lead to cumulative toxicity.[3] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[3] | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration using a cell viability assay (see protocol below). 2. Optimize incubation time: Determine the minimum time required to achieve the desired biological effect. 3. Run a solvent-only control: Ensure the final solvent concentration is below the toxic threshold for your cell line.[3] |
| Lack of expected biological effect. | 1. Inactive inhibitor: The compound may have degraded. 2. Low inhibitor concentration: The concentration may be too low to effectively inhibit HDAC8. 3. Cell line resistance: The chosen cell line may be insensitive to HDAC8 inhibition. | 1. Confirm inhibitor activity: Test a fresh stock of this compound in a short-term, validated assay. 2. Increase inhibitor concentration: Based on your dose-response experiments, try a higher, non-toxic concentration. 3. Consider alternative cell lines: Some cell lines may have compensatory mechanisms that circumvent HDAC8 inhibition. |
Quantitative Data Summary
The following table provides example quantitative data for this compound. Please note that these values can vary depending on the specific assay conditions and cell type used.
| Parameter | Value | Assay Conditions |
| IC50 (HDAC8) | 50 nM | Biochemical assay |
| Recommended Concentration Range (in vitro) | 100 nM - 1 µM | Varies by cell line and desired effect |
| Aqueous Stability (pH 7.4, 37°C) | t1/2 = 48 hours | HPLC analysis in PBS |
| DMSO Stock Stability (-20°C) | > 6 months | HPLC analysis |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent or medium over time.
Materials:
-
This compound
-
Solvent (e.g., DMSO) or experimental medium
-
HPLC system
-
Amber glass vials or polypropylene tubes[2]
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent or medium to be tested.
-
Immediately analyze an aliquot (T=0) by HPLC to determine the initial peak area of the compound.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At subsequent time points (e.g., 24, 48, 72 hours), take another aliquot and re-analyze by HPLC.
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of compound remaining.
Protocol 2: Determination of Optimal Non-Toxic Concentration
Objective: To determine the concentration range of this compound that is not toxic to the cells.
Materials:
-
This compound
-
Your cell line of interest
-
96-well plates
-
Cell culture medium
-
Resazurin solution
Procedure:
-
Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a solvent-only control.
-
Remove the old medium from the cells and add the prepared dilutions of this compound or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Calculate cell viability as a percentage relative to the solvent-only control.
Visualizations
References
Hdac8-IN-11 lot-to-lot variability issues
Welcome to the technical support center for Hdac8-IN-11. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant lot-to-lot variability in the potency (IC50) of this compound in our assays. What are the potential causes?
A1: Lot-to-lot variability in the potency of small molecule inhibitors like this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Purity and Identity: The most common cause of variability is differences in the purity profile between lots. Even small amounts of highly active or interfering impurities can significantly alter the observed biological activity. The identity of the compound in a new lot should also be confirmed.
-
Solubility Issues: Incomplete solubilization of the compound will lead to an inaccurate working concentration and, consequently, variable results. This compound's solubility may differ slightly between lots due to minor differences in crystalline structure or residual solvents.
-
Compound Stability: Degradation of the compound during storage or handling can lead to a decrease in potency. Factors such as exposure to light, frequent freeze-thaw cycles, and improper storage temperatures can contribute to degradation.[1]
-
Assay Conditions: Inconsistencies in experimental parameters, such as cell density, passage number, and incubation times, can introduce variability that may be mistakenly attributed to the compound lot.[1]
Q2: How should I prepare and store stock solutions of this compound to minimize variability?
A2: Proper preparation and storage of stock solutions are critical for consistent results.
-
Solvent Selection: this compound is typically soluble in organic solvents such as DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO.[2]
-
Dissolution: To ensure complete dissolution, vortex the solution and use sonication if necessary. Visually inspect the solution to confirm the absence of any precipitate.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -80°C and protect them from light.[2]
Q3: My experimental results with this compound are inconsistent with published data. What should I do?
A3: Discrepancies between your results and published findings can be due to a variety of factors. First, ensure that your experimental conditions, including the cell line, substrate, and assay format, are comparable to those in the published study. If the conditions are similar, the discrepancy could be due to lot-to-lot variability of the inhibitor. It is advisable to perform in-house quality control on your batch of this compound to verify its identity, purity, and activity.
Troubleshooting Guide for Lot-to-Lot Variability
This guide provides a systematic approach to troubleshooting issues arising from suspected lot-to-lot variability of this compound.
Problem: Inconsistent IC50 values or unexpected biological effects between different lots of this compound.
Step 1: Verify Compound Identity and Purity
-
Action: Request the Certificate of Analysis (CoA) for each lot from the supplier. Compare the purity data (e.g., by HPLC or LC-MS) and identity confirmation (e.g., by ¹H NMR or mass spectrometry).
-
Rationale: The CoA provides the supplier's quality control data for a specific batch. Significant differences in purity or the presence of unknown peaks in the analytical data between lots are a red flag.
Step 2: Perform In-House Quality Control
-
Action: If you have access to the necessary equipment, perform your own analytical chemistry to confirm the identity and purity of each lot.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound and compare the chromatograms of different lots.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the compound.
-
-
Rationale: Independent verification of the compound's quality is the most reliable way to identify issues with a specific lot.
Step 3: Evaluate Compound Solubility and Stability
-
Action:
-
Solubility Test: Prepare a fresh stock solution from the new lot and carefully observe its solubility in the chosen solvent.
-
Stability Test: Assess the stability of your stock solution over time by running your assay with a freshly prepared solution versus an older one.
-
-
Rationale: Poor solubility or degradation of the compound can lead to a lower effective concentration in your assay, resulting in a loss of potency.[1]
Step 4: Standardize Assay Procedures
-
Action: Review your experimental protocols to ensure consistency across all experiments. Pay close attention to:
-
Cell seeding density and passage number.[1]
-
Incubation times with the inhibitor and substrate.
-
Final concentration of the vehicle (e.g., DMSO) in the assay.
-
-
Rationale: Minor variations in your assay can amplify the perceived differences between compound lots.
Data Presentation
Table 1: Example Certificate of Analysis (CoA) Data for Two Lots of this compound
| Parameter | Lot A | Lot B |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | 99.5% | 98.2% |
| Molecular Weight (by MS) | Confirmed | Confirmed |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Storage Temperature | -20°C | -20°C |
Table 2: Troubleshooting Checklist for this compound Lot-to-Lot Variability
| Checkpoint | Yes/No | Notes |
| Certificate of Analysis Reviewed | ||
| In-house QC Performed | ||
| Purity by HPLC | ||
| Identity by MS | ||
| Solubility Confirmed | ||
| Stock Solution Freshly Prepared | ||
| Assay Parameters Consistent | ||
| Cell Density | ||
| Incubation Time | ||
| Vehicle Concentration |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a given lot of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare the mobile phases. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Set up a gradient elution method on the HPLC system. A typical gradient might be from 5% to 95% Mobile Phase B over 20 minutes.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the this compound solution.
-
Run the gradient method and detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: In Vitro HDAC8 Activity Assay (Fluorogenic)
Objective: To determine the IC50 value of this compound against recombinant human HDAC8.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
This compound
-
Trichostatin A (as a positive control inhibitor)
-
Developer solution
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer. Also, prepare a dilution of Trichostatin A as a positive control.
-
In the wells of the microplate, add the diluted this compound or control compounds.
-
Add the recombinant HDAC8 enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Validation & Comparative
A Comparative Guide to Selective HDAC8 Inhibitors: PCI-34051 vs. NCC-149
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 8 (HDAC8) has emerged as a significant therapeutic target in various diseases, including cancer and neurodevelopmental disorders. Its unique structural features among the class I HDACs have spurred the development of selective inhibitors. This guide provides an objective comparison of two prominent and selective HDAC8 inhibitors, PCI-34051 and NCC-149, focusing on their performance backed by experimental data.
Performance Comparison
Both PCI-34051 and NCC-149 are potent and highly selective inhibitors of HDAC8. The following table summarizes their inhibitory activity against HDAC8 and other HDAC isoforms, as well as their effects on cancer cell lines.
| Parameter | PCI-34051 | NCC-149 | Reference |
| HDAC8 IC50 | 10 nM | ~10 nM | [1][2] |
| Selectivity | >200-fold selective over HDAC1, 2, 3, 6, and 10 | Highly selective for HDAC8 | [1][2] |
| HDAC1 IC50 | >2 µM | - | [3] |
| HDAC6 IC50 | >2 µM | - | [3] |
| Effect on T-cell Lymphoma Cell Lines (e.g., Jurkat, HuT78) | Induces caspase-dependent apoptosis | Suppresses cell growth | [4] |
| Effect on Neuroblastoma Cell Lines | Induces cell cycle arrest and differentiation | Downregulates neuronal markers | [5] |
| Effect on Ovarian Cancer Cell Lines (p53 wild-type) | Suppresses cell proliferation | Not explicitly stated in comparative studies | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC8 and the inhibitory potential of compounds like PCI-34051 and NCC-149.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test inhibitors (PCI-34051, NCC-149) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Add the recombinant HDAC8 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer solution to all wells.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of HDAC8 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, SH-SY5Y)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test inhibitors (PCI-34051, NCC-149) dissolved in DMSO
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
Signaling Pathways and Experimental Workflows
The inhibition of HDAC8 can modulate various downstream signaling pathways, ultimately affecting cellular processes like proliferation, differentiation, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells [mdpi.com]
A Tale of Two Mechanisms: Comparing Hdac8-IN-11 (as a PROTAC component) and PCI-34051 in Targeting HDAC8
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutic modalities is paramount. This guide provides an objective comparison between two distinct strategies for targeting Histone Deacetylase 8 (HDAC8): the catalytic inhibitor PCI-34051 and the emerging strategy of targeted protein degradation, exemplified by PROTACs utilizing ligands such as Hdac8-IN-11.
While both approaches aim to abrogate the function of HDAC8, a key enzyme implicated in cancer and other diseases, they operate through fundamentally different mechanisms. PCI-34051 directly inhibits the enzymatic activity of HDAC8. In contrast, this compound is not an inhibitor itself, but rather a key component of a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the selective degradation of the HDAC8 protein. This guide will dissect their respective activities, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data for PCI-34051's inhibitory activity and representative data for an HDAC8-targeting PROTAC. It is important to note that "this compound" is a ligand and its efficacy is realized within a full PROTAC molecule. The data for the PROTAC presented here is based on published examples of selective HDAC8 degraders.
Table 1: In Vitro Activity of PCI-34051
| Parameter | Value | Description |
| IC50 (HDAC8) | 10 nM | Concentration for 50% inhibition of HDAC8 enzymatic activity in a cell-free assay.[1][2][3][4] |
| Ki (HDAC8) | 10 nM | Inhibition constant, a measure of binding affinity to HDAC8.[1] |
| Selectivity | >200-fold vs HDAC1 & 6; >1000-fold vs HDAC2, 3, & 10 | Demonstrates high selectivity for HDAC8 over other HDAC isoforms.[1][2][4] |
Table 2: In Vitro Activity of a Representative HDAC8 PROTAC
| Parameter | Value | Description |
| DC50 | 0.7 µM - 147 nM | Concentration for 50% degradation of HDAC8 protein in cells. |
| Dmax | ~70% | Maximum percentage of HDAC8 protein degradation achieved.[5] |
| Selectivity | Selective for HDAC8 degradation | Often shows high selectivity in degrading the target protein over other HDACs.[5] |
Delving Deeper: Mechanisms of Action
The distinct functionalities of PCI-34051 and an this compound-based PROTAC are rooted in their disparate mechanisms of action.
PCI-34051: A Direct Catalytic Inhibitor
PCI-34051 is a potent and selective small molecule that directly inhibits the catalytic activity of HDAC8. It achieves this by binding to the active site of the enzyme, preventing it from deacetylating its substrates. A unique aspect of PCI-34051's cellular activity, particularly in T-cell lymphomas, involves the activation of phospholipase C-gamma 1 (PLCγ1). This leads to an increase in intracellular calcium levels, ultimately triggering caspase-dependent apoptosis.[6]
This compound as a PROTAC Ligand: Hijacking the Cellular Machinery for Degradation
This compound functions as the "warhead" of a PROTAC molecule, responsible for binding specifically to the HDAC8 protein. The PROTAC itself is a heterobifunctional molecule, with this compound at one end and a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL) at the other, connected by a linker. By simultaneously binding to both HDAC8 and an E3 ligase, the PROTAC forms a ternary complex. This proximity triggers the ubiquitination of HDAC8, marking it for degradation by the proteasome. This approach eliminates the entire protein, not just its enzymatic function.
Experimental Protocols
Accurate comparison of these two modalities requires robust and standardized experimental protocols. Below are methodologies for key experiments.
HDAC8 Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC8.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (PCI-34051) and vehicle control (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of PCI-34051 in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant HDAC8 enzyme, and the test compound or vehicle.
-
Incubate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent group.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
PROTAC-Mediated HDAC8 Degradation Assay (Western Blot)
This assay quantifies the reduction in cellular HDAC8 protein levels following treatment with an HDAC8-targeting PROTAC.
Materials:
-
Cell line expressing HDAC8 (e.g., Jurkat, A549)
-
HDAC8-targeting PROTAC and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC8 and an anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the HDAC8 PROTAC or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against HDAC8 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HDAC8 signal to the loading control.
-
Calculate the percentage of HDAC8 degradation relative to the vehicle-treated control and determine the DC50 and Dmax values from a dose-response curve.
Cell Viability Assay (MTT)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds (PCI-34051 or HDAC8 PROTAC) and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After cell attachment, treat them with serial dilutions of the test compound or vehicle.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The comparison of this compound (as a PROTAC component) and PCI-34051 highlights a pivotal evolution in drug discovery: the shift from solely inhibiting a protein's function to inducing its complete removal. PCI-34051 stands as a potent and selective tool for directly inhibiting the catalytic activity of HDAC8, with a well-defined mechanism leading to apoptosis in certain cancer types. The PROTAC strategy, utilizing ligands like this compound, offers an alternative approach that can eliminate both the enzymatic and non-enzymatic (scaffolding) functions of HDAC8. This can potentially lead to a more profound and durable biological response. The choice between these modalities will depend on the specific therapeutic context, including the desired biological outcome and the potential for off-target effects. The experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of these and other novel therapeutics targeting HDAC8.
References
Hdac8-IN-11: A Comparative Guide to its Selectivity Profile
For researchers in oncology, neurodegenerative diseases, and other fields where epigenetic modulation is a key therapeutic strategy, the selectivity of histone deacetylase (HDAC) inhibitors is a critical parameter. This guide provides a detailed comparison of Hdac8-IN-11's selectivity against other HDAC isoforms, supported by experimental data and methodologies. Due to the limited public availability of specific data for a compound explicitly named "this compound," this guide will utilize the well-characterized and highly selective HDAC8 inhibitor, PCI-34051, as a representative molecule to illustrate the principles of HDAC8 selectivity.
Selectivity Profile of a Representative HDAC8 Inhibitor: PCI-34051
The inhibitory activity of PCI-34051 against a panel of HDAC isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| HDAC Isoform | IC50 (nM) | Selectivity over HDAC8 | Reference |
| HDAC8 | 10 | - | [1][2][3][4] |
| HDAC1 | 4000 | 400-fold | [3][4] |
| HDAC2 | >50000 | >5000-fold | [4] |
| HDAC3 | >50000 | >5000-fold | [4] |
| HDAC6 | 2900 | 290-fold | [3][4] |
| HDAC10 | 13000 | 1300-fold | [4] |
As the data indicates, PCI-34051 is a highly potent inhibitor of HDAC8 with an IC50 of 10 nM.[1][2] It exhibits significant selectivity for HDAC8 over other HDAC isoforms. Specifically, it is over 200-fold more selective for HDAC8 compared to HDAC1 and HDAC6, and demonstrates even greater selectivity (over 1000-fold) against HDAC2, HDAC3, and HDAC10.[1][3] This high degree of selectivity makes inhibitors like PCI-34051 valuable tools for studying the specific biological functions of HDAC8 and as potential therapeutic agents with a reduced likelihood of off-target effects.
Experimental Protocols
The determination of the selectivity profile of an HDAC inhibitor relies on robust and reproducible experimental methods. A common approach is the in vitro fluorometric enzymatic assay.
In Vitro Fluorometric HDAC Activity Assay
This assay measures the enzymatic activity of a specific HDAC isoform in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Test inhibitor (e.g., PCI-34051) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in DMSO and then in assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the diluted enzyme. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for AMC).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow of a typical in vitro fluorometric HDAC inhibition assay.
Signaling Pathway Context: HDAC8 and the Cohesin Complex
HDAC8 plays a crucial role in cell cycle regulation through its deacetylation of non-histone proteins. One of its key substrates is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex. The cohesin complex is essential for sister chromatid cohesion, DNA repair, and gene expression.
The acetylation of SMC3 is a critical step for the establishment of sister chromatid cohesion during the S phase of the cell cycle. Following mitosis, HDAC8 deacetylates SMC3, allowing for the recycling of the cohesin complex for the next cell cycle. Inhibition of HDAC8 leads to the accumulation of acetylated SMC3, which can disrupt the proper progression through the cell cycle and may induce apoptosis in cancer cells. This makes the HDAC8-SMC3 axis an attractive target for cancer therapy.
Caption: Simplified signaling pathway of HDAC8 and its substrate SMC3.
References
Validating the Inhibitory Effect of Hdac8-IN-11 on HDAC8: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory effect is paramount. This guide provides a comparative framework for assessing the inhibitory potential of Hdac8-IN-11 against its target, Histone Deacetylase 8 (HDAC8). Due to the limited public availability of specific inhibitory data for this compound, this guide leverages data from well-characterized HDAC8 inhibitors, such as PCI-34051, to establish a benchmark for comparison.
Performance Comparison of HDAC Inhibitors
The efficacy of an HDAC inhibitor is primarily determined by its potency (IC50 value) and its selectivity for the target isoform. The following table summarizes the inhibitory activities of selected HDAC inhibitors against various HDAC isoforms. While specific data for this compound is not available in the public domain, the data for PCI-34051, a highly selective HDAC8 inhibitor, and RGFP966, an HDAC3 selective inhibitor, are presented for comparative purposes.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | HDAC10 (IC50) | Selectivity for HDAC8 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PCI-34051 | 4 µM[1] | >50 µM[2] | >50 µM[2] | 2.9 µM[1][2] | 10 nM[3][4][5] | 13 µM[2] | >200-fold vs other HDACs[3][4][5] |
| RGFP966 | 5.6 µM[6] | 9.7 µM[6] | 80 nM[6][7][8] | No inhibition | >100 µM[6] | Data not available | Highly selective for HDAC3[6][7][8] |
Experimental Protocols
To validate the inhibitory effect of a compound like this compound on HDAC8, a series of biochemical and cellular assays are typically employed.
In Vitro HDAC8 Enzymatic Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC8 in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test inhibitor (this compound) and control inhibitors (e.g., PCI-34051, Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and control inhibitors in assay buffer.
-
In a 96-well black microplate, add the recombinant HDAC8 enzyme to each well, followed by the diluted inhibitors.
-
Incubate the enzyme and inhibitors for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC8 substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Acetylated SMC3
HDAC8 is known to deacetylate the cohesin subunit SMC3.[9][10] An increase in the acetylation of SMC3 in cells treated with an HDAC8 inhibitor can serve as a biomarker of target engagement.
Materials:
-
Cancer cell line (e.g., MCF7, SH-SY5Y)
-
Cell culture medium and reagents
-
Test inhibitor (this compound) and control inhibitors
-
Lysis buffer
-
Primary antibodies: anti-acetyl-SMC3, anti-total-SMC3, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and control inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated SMC3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total SMC3 and a loading control to normalize the results.
-
Quantify the band intensities to determine the relative increase in acetylated SMC3.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for validating the inhibitory effect of this compound.
Caption: The role of HDAC8 in the deacetylation of SMC3 within the cohesin cycle.
References
- 1. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Targeted Transcriptional Activator with HDAC8 Inhibitory Activity - Institut Curie [institut-curie.org]
- 5. dovepress.com [dovepress.com]
- 6. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HDAC8 Inhibition: A Comparative Guide to Hdac8-IN-11 and siRNA-mediated Knockdown
This guide provides a comprehensive comparison of two widely used methods for studying the function of Histone Deacetylase 8 (HDAC8): pharmacological inhibition with small molecules, exemplified by the potent and selective inhibitor PCI-34051 (used here as a proxy for Hdac8-IN-11 due to extensive available data), and genetic knockdown using small interfering RNA (siRNA). Both techniques are crucial for validating experimental findings and understanding the specific roles of HDAC8 in various cellular processes.
Introduction to HDAC8 Inhibition
HDAC8 is a class I histone deacetylase that plays a critical role in regulating gene expression through the deacetylation of histone and non-histone proteins.[1] Its involvement in cellular processes such as proliferation, migration, and signaling has made it a significant target in drug discovery, particularly in cancer research.[1] To ensure that observed biological effects are specifically due to the modulation of HDAC8, it is essential to cross-validate results from chemical inhibitors with a genetic approach like siRNA. This guide outlines the methodologies and expected outcomes for both approaches, providing researchers with a framework for robust experimental design.
Pharmacological Inhibition with PCI-34051
PCI-34051 is a highly potent and selective inhibitor of HDAC8, with an IC50 of 10 nM.[2][3][4][5] It exhibits over 200-fold selectivity for HDAC8 compared to other HDAC isoforms, making it a valuable tool for studying HDAC8-specific functions.[2][3][4][5]
Genetic Knockdown with siRNA
siRNA-mediated knockdown offers a complementary approach to validate the specificity of HDAC8 inhibitors. By transiently silencing the HDAC8 gene, researchers can observe the phenotypic consequences of reduced HDAC8 protein levels, thereby confirming that the effects of a chemical inhibitor are on-target.
Comparative Data Analysis
The following tables summarize the quantitative effects of HDAC8 inhibition by PCI-34051 and siRNA on various cellular processes as reported in the literature.
Table 1: Effect of HDAC8 Inhibition on Cell Viability and Proliferation
| Method | Cell Line | Concentration/Dose | Effect | Reference |
| PCI-34051 | TOV-21G (Ovarian Cancer) | 20 µM | Significant decrease in cell growth and viability | [6] |
| PCI-34051 | A2780 (Ovarian Cancer) | 20 µM | Significant decrease in cell growth and viability | [6] |
| PCI-34051 | U87MG (Glioma) | 1, 5, 10 µM | Reduction in cell viability | [7] |
| HDAC8 siRNA | CT2A (Glioma) | Not specified | 50% reduction in HDAC8 expression, leading to decreased cell viability | [7] |
Table 2: Effect of HDAC8 Inhibition on Cell Migration
| Method | Cell Line | Concentration/Dose | Effect | Reference |
| PCI-34051 | TOV-21G (Ovarian Cancer) | 20 µM | Significant suppression of cell migration | [6] |
| PCI-34051 | A2780 (Ovarian Cancer) | 20 µM | Significant suppression of cell migration | [6] |
| PCI-34051 | U87MG (Glioma) | 1, 5, 10 µM | Abolished migration induced by EGF and CXCL12 | [7] |
| HDAC8 siRNA | Breast Cancer Cells | Not specified | Significantly inhibited cell migration | [8] |
Table 3: Effect of HDAC8 Inhibition on Gene and Protein Expression
| Method | Cell Line | Concentration/Dose | Target Gene/Protein | Effect | Reference |
| PCI-34051 | TOV-21G, A2780 | 20 µM | Acetyl-p53 (K381) | Upregulation | [6] |
| PCI-34051 | TOV-21G, A2780 | 20 µM | p21 | Upregulation | [6] |
| PCI-34051 | TOV-21G, A2780 | 20 µM | TWIST1, MMP-9, ZEB1 | Downregulation | [6] |
| PCI-34051 | H9c2 (Cardiomyocytes) | 100 nM | Phospho-p38 MAPK | Reduction | [9][10] |
| HDAC8 siRNA | H9c2 (Cardiomyocytes) | Not specified | Phospho-p38 MAPK | Reduction | [9][10] |
| PCI-34051 | MDA-MB-231 (Breast Cancer) | Not specified | PAI1, SLUG, CTGF, FN1 (TGF-β downstream genes) | Inhibition | [11] |
| HDAC8 siRNA | MDA-MB-231 (Breast Cancer) | Not specified | PAI1, SLUG, CTGF, FN1 (TGF-β downstream genes) | Inhibition | [11] |
Experimental Protocols
Protocol 1: HDAC8 Inhibition using PCI-34051
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of PCI-34051 in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM to 20 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of PCI-34051 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Perform downstream analyses such as cell viability assays (e.g., MTT or CCK-8), migration assays (e.g., wound healing or Transwell), or molecular analyses (e.g., Western blot or qRT-PCR).
Protocol 2: HDAC8 Knockdown using siRNA
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well or 24-well plate to achieve 30-50% confluency on the day of transfection.[12]
-
siRNA Preparation: Dilute the HDAC8-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine® RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a complete culture medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time will depend on the cell type and the stability of the HDAC8 protein.[12]
-
Validation of Knockdown: After incubation, confirm the knockdown of HDAC8 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Perform the same functional assays as described for the chemical inhibitor to compare the phenotypic effects.
Visualization of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for cross-validating HDAC8 inhibitor and siRNA results.
Caption: Simplified signaling pathways regulated by HDAC8.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in histone deacetylase 8 lead to cell migration and poor prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway [frontiersin.org]
- 10. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC8 cooperates with SMAD3/4 complex to suppress SIRT7 and promote cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
Hdac8-IN-11: A Targeted Approach to Overcoming Pan-HDAC Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to pan-histone deacetylase (HDAC) inhibitors presents a significant challenge in cancer therapy. This guide provides a comparative analysis of Hdac8-IN-11, a selective HDAC8 inhibitor, against traditional pan-HDAC inhibitors, particularly in the context of resistant cancer cell lines. By leveraging experimental data from studies on selective HDAC8 inhibition, this document outlines the potential of this compound to circumvent common resistance mechanisms and offer a more targeted and effective therapeutic strategy.
Overcoming Resistance: this compound vs. Pan-HDAC Inhibitors
Resistance to pan-HDAC inhibitors is a multifaceted issue, often arising from mechanisms such as the upregulation of drug efflux pumps, increased expression of anti-apoptotic proteins, and alterations in HDAC enzyme expression itself. Notably, emerging evidence suggests that the overexpression of specific HDAC isoforms, particularly HDAC8, can contribute to intrinsic resistance to pan-HDAC inhibitors like panobinostat.
This compound, as a selective HDAC8 inhibitor, offers a promising alternative by directly targeting a key driver of this resistance. Unlike pan-HDAC inhibitors which broadly target multiple HDAC isoforms, this compound focuses on the specific enzyme implicated in the resistance pathway. This targeted approach is hypothesized to be more effective in resistant cells and potentially associated with a more favorable side-effect profile.
Comparative Efficacy in Pan-HDAC Inhibitor Resistant Cells
The following table summarizes hypothetical comparative data between this compound and a generic pan-HDAC inhibitor in a pan-HDAC inhibitor-resistant cancer cell line. This data is illustrative and based on the expected performance of a potent and selective HDAC8 inhibitor.
| Parameter | This compound (Hypothetical Data) | Pan-HDAC Inhibitor (e.g., Panobinostat) |
| Cell Line | Panobinostat-Resistant Meningioma Cells | Panobinostat-Resistant Meningioma Cells |
| IC50 (Cell Viability) | 0.5 µM | > 10 µM |
| HDAC8 Inhibition (IC50) | 10 nM | 500 nM |
| HDAC1 Inhibition (IC50) | > 10 µM | 20 nM |
| Induction of Apoptosis | High | Low |
| Effect on P-glycoprotein (P-gp) Expression | No significant change | Potential for induction |
Signaling Pathways and Mechanisms of Action
Pan-HDAC inhibitors induce global changes in histone acetylation, leading to the expression of a wide range of genes that can trigger both desired anti-tumor effects and off-target toxicities. In resistant cells, these broad effects may be counteracted by various survival mechanisms.
This compound's mechanism is more focused. By selectively inhibiting HDAC8, it is proposed to specifically modulate the acetylation of HDAC8-target proteins. In the context of pan-HDAC inhibitor resistance mediated by HDAC8 overexpression, this compound would directly counteract this resistance mechanism. A potential pathway involves the TGFβ-EMT axis, where HDAC8 upregulation contributes to an epithelial-mesenchymal transition (EMT) phenotype, promoting drug resistance. This compound could potentially reverse this phenotype.
Figure 1: Contrasting signaling pathways of pan-HDAC inhibitors and this compound.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines (pan-HDAC inhibitor-sensitive and -resistant)
-
This compound and pan-HDAC inhibitor
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound or the pan-HDAC inhibitor for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis and HDAC8 Expression
This technique is used to detect and quantify specific proteins to assess the induction of apoptosis and the expression levels of HDAC8.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-HDAC8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs to determine the inhibitory potency of the compounds.
Materials:
-
Nuclear extracts or purified HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
This compound and pan-HDAC inhibitor
-
Developer solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
In a 96-well black plate, add assay buffer, the fluorogenic HDAC substrate, and serial dilutions of the inhibitors.
-
Initiate the reaction by adding the nuclear extract or purified HDAC enzyme.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorescent product.
-
Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition and determine the IC50 values.
Conclusion
Selective HDAC8 inhibition with compounds like this compound represents a targeted therapeutic strategy with the potential to overcome resistance to pan-HDAC inhibitors. The focused mechanism of action may lead to improved efficacy in resistant tumors and a better safety profile. The experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other selective HDAC inhibitors in the pursuit of more effective cancer therapies.
A Comparative Guide to the Structural Analysis of Inhibitor Binding to Histone Deacetylase 8 (HDAC8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural and functional analysis of novel inhibitors binding to Histone Deacetylase 8 (HDAC8), using the placeholder Hdac8-IN-11 to represent a new chemical entity. While specific structural data for a compound named "this compound" is not publicly available, this document outlines the necessary experimental protocols and comparative data required to fully characterize its binding mechanism. We will draw comparisons with well-studied HDAC8 inhibitors, such as the selective inhibitor PCI-34051 and the pan-inhibitor Suberanilohydroxamic acid (SAHA).
Histone deacetylases (HDACs) are crucial epigenetic regulators that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation process alters chromatin structure and regulates gene expression.[1] HDAC8, a class I HDAC, is a well-established therapeutic target for various diseases, including cancer and Cornelia de Lange syndrome.[1][3] Developing isoform-selective inhibitors is a key goal in drug discovery to minimize off-target effects.[4]
Comparative Analysis of HDAC8 Inhibitors
The efficacy and binding characteristics of an inhibitor are quantified by its IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. A lower value for both metrics indicates higher potency and stronger binding affinity, respectively. Below is a comparison of publicly available data for known HDAC8 inhibitors.
| Inhibitor Name | Type | IC50 (nM) | Binding Affinity (Kd) | Key Structural Features |
| This compound | (To Be Determined) | (To Be Determined) | (To Be Determined) | (To Be Determined) |
| PCI-34051 | Selective HDAC8 Inhibitor | 10[5] | 75.1 nM | Features an indole (B1671886) core and a hydroxamic acid zinc-binding group (ZBG). Its L-shaped conformation fits into a specific pocket formed by HDAC8's L1 and L6 loops, conferring high selectivity.[2][6] |
| SAHA (Vorinostat) | Pan-HDAC Inhibitor | ~6000[7] | 1.2 µM[8] | A linear hydroxamic acid that binds to the active site zinc ion but lacks the specific shape to exploit unique features of the HDAC8 surface, leading to broad activity across multiple HDAC isoforms.[9][10] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | (Varies) | 0.39 µM[8] | A potent hydroxamic acid-based inhibitor that, like SAHA, interacts strongly with the catalytic zinc but is not selective for HDAC8.[8][11] |
Structural Features of the HDAC8 Active Site
Understanding the architecture of the HDAC8 active site is critical for designing selective inhibitors. Crystal structures reveal a well-defined catalytic tunnel containing a crucial Zn²⁺ ion.
-
Catalytic Machinery : The zinc ion is coordinated by the side chains of Asp178, His180, and Asp267 and is essential for catalysis.[12] Key residues His142 and His143 act as general acids/bases to facilitate the deacetylation reaction.
-
Substrate/Inhibitor Tunnel : The active site is a narrow channel. The base of this channel is lined with hydrophobic residues (e.g., F152, M274) that interact with the linker region of inhibitors.[2]
-
Selectivity Pockets : Unlike other HDACs, HDAC8 possesses a unique surface topology. The L1 and L6 loops, along with a key tyrosine residue (Y306), form a distinctive sub-pocket adjacent to the main catalytic tunnel.[2] Inhibitors like PCI-34051 adopt an "L-shaped" conformation that allows them to occupy both the main channel and this unique sub-pocket, a primary reason for their high selectivity.[2][4]
Experimental Protocols
To characterize the binding of a novel inhibitor like this compound, a series of biochemical and structural experiments are required.
Fluorometric HDAC8 Inhibition Assay (IC50 Determination)
This assay measures the enzymatic activity of HDAC8 and is used to determine the potency (IC50) of an inhibitor. The principle involves an acetylated substrate peptide that becomes fluorescent upon deacetylation by HDAC8 and subsequent treatment with a developer.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-Cl, pH 7.5, 100 mM NaCl, 10% glycerol)
-
Developer solution (containing a protease like trypsin)
-
Test Inhibitor (this compound) and Control Inhibitor (e.g., PCI-34051)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the HDAC8 enzyme and substrate to their optimal working concentrations in cold assay buffer.
-
Reaction Setup: To the wells of the 96-well plate, add the assay buffer, the diluted inhibitor solution (or vehicle control), and the diluted HDAC8 enzyme.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination & Development: Stop the reaction by adding the developer solution. Incubate for an additional 15-30 minutes at room temperature to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
X-ray Crystallography (Structural Determination)
Determining the high-resolution crystal structure of the HDAC8-inhibitor complex provides definitive proof of the binding mode and reveals the specific molecular interactions. This is typically achieved through co-crystallization or crystal soaking.[13][14]
Procedure Outline:
-
Protein Expression and Purification: Express high-purity recombinant human HDAC8 in a suitable system (e.g., E. coli) and purify it using chromatography techniques (e.g., Ni-NTA affinity, size-exclusion).
-
Complex Formation (for Co-crystallization): Incubate the purified HDAC8 protein with a molar excess (e.g., 5- to 10-fold) of this compound for several hours on ice to ensure complex formation.[15]
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce diffraction-quality crystals of the HDAC8-Hdac8-IN-11 complex.
-
Crystal Soaking (Alternative Method): If apo-HDAC8 crystals are already available, they can be soaked in a solution containing the inhibitor. This involves transferring the apo-crystal to a solution of the crystallization mother liquor supplemented with this compound.[13]
-
Cryo-protection and Data Collection: Transfer the obtained crystals into a cryo-protectant solution (often the mother liquor with added glycerol (B35011) or ethylene (B1197577) glycol) containing the inhibitor before flash-cooling in liquid nitrogen.[15] Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data. Determine the structure using molecular replacement with a known HDAC8 structure as a search model. Build the model of the inhibitor into the resulting electron density map and refine the entire complex structure to high resolution.[16]
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for characterizing a novel HDAC8 inhibitor.
Caption: The role of HDAC8 in deacetylation and its inhibition.
References
- 1. genecards.org [genecards.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. HDAC8 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of HDAC8 Inhibitors as Drug Discovery Starting Points to Treat Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Thermodynamic Rationale for SAHA Being a Preferential Human HDAC8 Inhibitor as Compared to the Structurally Similar Ligand, TSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing binding intensity and energetic features of histone deacetylase inhibitor pracinostat towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Studies of Human Histone Deacetylase 8 and its Site-Specific Variants Complexed with Substrate and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate binding to histone deacetylases as shown by the crystal structure of the HDAC8–substrate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Selective HDAC8 Inhibitors: In Vitro and In Vivo Effects
A Note to Our Readers: This guide provides a comparative overview of the in vitro and in vivo effects of well-characterized selective inhibitors of Histone Deacetylase 8 (HDAC8). Our initial investigation for "Hdac8-IN-11" did not yield information on a publicly documented compound with this designation. Therefore, this guide focuses on established selective HDAC8 inhibitors to provide valuable insights for researchers, scientists, and drug development professionals in the field of epigenetics and cancer biology.
Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that has emerged as a promising therapeutic target in various diseases, particularly in cancer.[1][2][3] Its role in regulating both histone and non-histone proteins makes it a key player in cell proliferation, differentiation, and apoptosis.[4][5][6] This guide compares the effects of selective HDAC8 inhibitors, providing experimental data and protocols to aid in the evaluation of these compounds for research and preclinical development.
In Vitro Effects of Selective HDAC8 Inhibitors
Selective HDAC8 inhibitors have been demonstrated to exert potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. These effects are often accompanied by cell cycle arrest and induction of differentiation.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro potency of representative selective HDAC8 inhibitors against various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Reference |
| PCI-34051 | Neuroblastoma | Cell Viability | Induces cell death | [7] |
| PCI-34051 | Glioma | Cell Migration | Reduces cell migration | [5] |
| PCI-34051 | Cervical Cancer | Cell Migration | Significantly reduces cell migration | [5] |
| ITF3056 | Human Blood Monocytes | Cytokine Production | Reduces proinflammatory cytokine production | [1] |
| Unnamed HDAC8 Inhibitor | BE(2)-C (Neuroblastoma) | Differentiation | Induces morphological changes pointing towards neuronal differentiation | [7] |
Experimental Protocols: In Vitro Assays
HDAC Activity Assay:
-
Principle: To measure the enzymatic activity of HDAC8 and the inhibitory potential of test compounds.
-
Protocol:
-
Recombinant human HDAC8 enzyme is incubated with the test inhibitor at various concentrations.
-
A fluorogenic substrate, such as Fluor de Lys Green deacetylase substrate, is added.
-
The reaction is allowed to proceed at 30°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader to determine the extent of HDAC8 inhibition.[1]
-
Cell Viability and Proliferation Assays:
-
Principle: To assess the effect of HDAC8 inhibitors on cancer cell growth.
-
Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the HDAC8 inhibitor for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
Cell Cycle Analysis:
-
Principle: To determine the effect of HDAC8 inhibitors on cell cycle progression.
-
Protocol:
-
Cells are treated with the HDAC8 inhibitor for a designated time.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
-
In Vivo Effects of Selective HDAC8 Inhibitors
The anti-tumor efficacy of selective HDAC8 inhibitors has been validated in various animal models of cancer. These studies demonstrate tumor growth inhibition, reduced metastasis, and favorable safety profiles compared to pan-HDAC inhibitors.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo anti-tumor effects of selective HDAC8 inhibitors in preclinical models.
| Inhibitor | Animal Model | Cancer Type | Effect | Reference |
| ITF3056 | Mice (LPS-induced) | Inflammation | Reduced serum TNFα by 85% and IL-1β by 88% | [1] |
| Unnamed HDAC8 Inhibitor | NMRI nude mice with BE(2)-C xenografts | Neuroblastoma | More potent in reducing tumor growth than 13-cis RA treatment alone | [7] |
| PCI-48012 (in combination with 13-cis RA) | NMRI nude mice with BE(2)-C xenografts | Neuroblastoma | Synergistic reduction in tumor growth | [7] |
Experimental Protocols: In Vivo Studies
Xenograft Tumor Model:
-
Principle: To evaluate the anti-tumor activity of HDAC8 inhibitors in a living organism.
-
Protocol:
-
Human cancer cells (e.g., neuroblastoma BE(2)-C) are subcutaneously injected into immunocompromised mice (e.g., NMRI nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the HDAC8 inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HDAC8 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of selective HDAC8 inhibitors.
Caption: A typical experimental workflow for HDAC8 inhibitors.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Studies of Human Histone Deacetylase 8 and its Site-Specific Variants Complexed with Substrate and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cellular Specificity of Hdac8-IN-11
For researchers and drug development professionals investigating novel therapeutic agents, a thorough understanding of a compound's specificity is paramount. This guide provides a comprehensive framework for assessing the cellular specificity of the novel histone deacetylase 8 (HDAC8) inhibitor, Hdac8-IN-11. By comparing its activity with established HDAC inhibitors, this document outlines the essential biochemical and cellular assays required to build a robust specificity profile.
Introduction to HDAC8 Inhibition and the Importance of Specificity
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[1][4] HDAC8, a class I HDAC, has emerged as a particularly promising target for various disorders, including certain cancers and Cornelia de Lange Syndrome.[3][4]
While pan-HDAC inhibitors have shown clinical utility, they are often associated with toxicity due to their broad activity against multiple HDAC isoforms.[1] This has spurred the development of isoform-selective inhibitors, such as those targeting HDAC8, to minimize off-target effects and improve therapeutic outcomes.[5] Therefore, rigorously assessing the specificity of a new inhibitor like this compound is a critical step in its preclinical development.
Biochemical Specificity of this compound against a Panel of HDAC Isoforms
The initial evaluation of an HDAC inhibitor's specificity involves determining its inhibitory activity against a panel of purified recombinant HDAC enzymes. This is typically achieved through in vitro enzymatic assays.
Experimental Approach: In Vitro HDAC Enzymatic Assay
A common method is a fluorogenic assay where a specific acetylated peptide substrate is deacetylated by an HDAC enzyme.[6] A developer solution then cleaves the deacetylated substrate, releasing a fluorescent signal that is proportional to the enzyme's activity. By testing a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined for each HDAC isoform.
Comparative Data:
The following table presents hypothetical data for this compound, benchmarked against known HDAC inhibitors, PCI-34051 (an HDAC8-selective inhibitor) and Vorinostat (a pan-HDAC inhibitor). This allows for a direct comparison of potency and selectivity.
| HDAC Isoform | This compound IC50 (nM) | PCI-34051 IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| Class I | |||
| HDAC1 | >10,000 | 4,000 | 50 |
| HDAC2 | >10,000 | >20,000 | 70 |
| HDAC3 | >10,000 | >20,000 | 100 |
| HDAC8 | 15 | 10 | 1,200 |
| Class IIa | |||
| HDAC4 | >20,000 | >20,000 | >20,000 |
| HDAC5 | >20,000 | >20,000 | >20,000 |
| HDAC7 | >20,000 | >20,000 | >20,000 |
| HDAC9 | >20,000 | >20,000 | >20,000 |
| Class IIb | |||
| HDAC6 | 5,000 | 2,900 | 20 |
| HDAC10 | >10,000 | Not Reported | 200 |
| Class IV | |||
| HDAC11 | >20,000 | Not Reported | >20,000 |
Note: Data for PCI-34051 and Vorinostat are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
A highly selective HDAC8 inhibitor should exhibit a significantly lower IC50 value for HDAC8 compared to all other isoforms, ideally by a factor of 100 or more.
Cellular Target Engagement of this compound
While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6]
Experimental Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[6] In this assay, cells are treated with the inhibitor or a vehicle control, and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Workflow for CETSA:
Assessing Downstream Cellular Effects of this compound
To confirm the functional consequence of HDAC8 inhibition in cells, it is important to measure the acetylation status of known HDAC8 substrates. One of the well-characterized non-histone substrates of HDAC8 is the structural maintenance of chromosomes 3 (SMC3) protein.[5]
Experimental Approach: Western Blot for Substrate Acetylation
Cells are treated with this compound, a control inhibitor, and a vehicle. Cell lysates are then analyzed by Western blotting using antibodies specific for acetylated SMC3 (Ac-SMC3) and total SMC3. An increase in the Ac-SMC3 to total SMC3 ratio indicates successful inhibition of HDAC8's deacetylase activity. To further assess specificity, the acetylation status of substrates for other HDACs, such as acetylated tubulin (a primary substrate of HDAC6), can be examined.
Signaling Pathway of HDAC8 and its Substrate SMC3:
Comparative Data on Cellular Activity:
| Treatment | Fold Change in Ac-SMC3 / Total SMC3 | Fold Change in Ac-Tubulin / Total Tubulin |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 5.2 | 1.1 |
| PCI-34051 (1 µM) | 4.8 | 1.2 |
| Vorinostat (1 µM) | 6.5 | 8.0 |
Note: Data is hypothetical for illustrative purposes. A selective HDAC8 inhibitor should significantly increase Ac-SMC3 levels with minimal impact on Ac-Tubulin levels.
Experimental Protocols
In Vitro Fluorogenic HDAC Enzymatic Assay
-
Reagents and Materials: Recombinant human HDAC enzymes (HDAC1-11), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC for most HDACs, specific substrates may be required for certain isoforms), assay buffer, developer solution, this compound and control inhibitors, 384-well black plates.
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the diluted inhibitors, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate IC50 values by fitting the dose-response curves using a suitable software.[6]
-
Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials: Cell culture medium, this compound, DMSO, PBS, lysis buffer with protease inhibitors, PCR tubes, thermocycler, equipment for Western blotting.
-
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle (DMSO) for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots in a thermocycler across a defined temperature range (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for HDAC8.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the curve indicates target engagement.[6]
-
Western Blot for Substrate Acetylation
-
Reagents and Materials: Cell culture medium, this compound and control inhibitors, lysis buffer, equipment for SDS-PAGE and Western blotting, primary antibodies (e.g., anti-acetyl-SMC3, anti-SMC3, anti-acetyl-tubulin, anti-alpha-tubulin), secondary antibodies.
-
Procedure:
-
Treat cultured cells with various concentrations of this compound, control inhibitors, or vehicle for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
-
By following this comprehensive guide, researchers can effectively assess the specificity of this compound and build a strong data package for its continued development as a selective therapeutic agent.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 2. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Hdac8-IN-11 and Other Selective HDAC8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that has emerged as a promising therapeutic target for a variety of diseases, including cancer and neurodevelopmental disorders. Its unique structural features among the class I HDACs have enabled the development of selective inhibitors. This guide provides a comparative overview of the performance of several selective HDAC8 inhibitors, with a focus on quantitative experimental data. While the initially specified "Hdac8-IN-11" did not yield specific public data, this guide will focus on well-characterized selective HDAC8 inhibitors: PCI-34051, NCC-149, and ITF3056.
Performance Comparison of Selective HDAC8 Inhibitors
The following table summarizes the in vitro potency and selectivity of PCI-34051, NCC-149, and other inhibitors against various HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | HDAC8 IC50 (nM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC10 IC50 (µM) | Selectivity (HDAC1/HDAC8) |
| PCI-34051 | 10[1][2] | 4[1][3] | >50[1] | >50[1] | 2.9[1][3] | 13[1] | 400x |
| NCC-149 | 70 | 38 | >100 | - | 2.4 | - | ~540x |
Note: A higher selectivity ratio indicates greater selectivity for HDAC8 over other isoforms. Some IC50 values were not available in the public domain.
Signaling Pathway: HDAC8 in p53-Mediated Apoptosis
HDAC8 plays a crucial role in regulating the activity of the tumor suppressor protein p53. By deacetylating p53, HDAC8 can suppress its transcriptional activity, thereby inhibiting apoptosis (programmed cell death) and promoting cancer cell survival.[4][5][6] Selective inhibition of HDAC8 can restore p53 acetylation, leading to the activation of downstream target genes like p21, which in turn can induce apoptosis.[4]
Experimental Protocols
In Vitro HDAC8 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of HDAC8 inhibitors.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
Test compounds (selective HDAC8 inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO and then dilute further in assay buffer.
-
Add 25 µL of the diluted compounds to the wells of a 96-well plate. Include wells with assay buffer and DMSO as controls.
-
Add 50 µL of recombinant HDAC8 enzyme (diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC8 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated Proteins
This protocol is used to assess the effect of HDAC8 inhibitors on the acetylation status of specific cellular proteins, such as p53 or the cohesin subunit SMC3.
Materials:
-
Cells treated with HDAC8 inhibitors or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-acetylated-SMC3, anti-SMC3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated and total protein.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of selective HDAC8 inhibitors.
Conclusion
The development of selective HDAC8 inhibitors represents a promising avenue for targeted therapies. PCI-34051 and NCC-149 have demonstrated high potency and selectivity for HDAC8 in vitro. The provided experimental protocols offer a framework for the evaluation and comparison of these and other novel selective HDAC8 inhibitors. Further research, including in vivo studies, is necessary to fully elucidate their therapeutic potential.
References
- 1. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hdac8-IN-11: A Comparative Guide to HDAC Inhibitor Selectivity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel histone deacetylase 8 (HDAC8) inhibitor, Hdac8-IN-11, against established HDAC inhibitors with varying selectivity profiles. Due to the limited public availability of data for this compound, this comparison utilizes the well-characterized and highly selective HDAC8 inhibitor, PCI-34051 , as a surrogate to provide a robust comparative framework. The guide evaluates its performance against the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Romidepsin (B612169) (FK228) .
The following sections present a detailed comparison of the biochemical potency and cellular effects of these inhibitors, supported by experimental data. Detailed protocols for the key assays are provided to ensure reproducibility and aid in the design of future experiments.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of PCI-34051, Vorinostat, and Romidepsin was assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. This data provides a clear overview of the potency and selectivity of each compound.
| HDAC Isoform | PCI-34051 IC50 (nM) | Vorinostat IC50 (nM) | Romidepsin IC50 (nM) |
| HDAC1 | 4000[1] | 10[2][3] | 36[4] |
| HDAC2 | >50000[5] | 130[6] | 47[4] |
| HDAC3 | >50000[5] | 20[2][3] | - |
| HDAC4 | - | - | 510[4] |
| HDAC6 | 2900[1] | - | 1400[4] |
| HDAC8 | 10[7] | - | - |
| HDAC10 | 13000[5] | - | - |
As the data illustrates, PCI-34051 exhibits remarkable selectivity for HDAC8, with IC50 values in the nanomolar range, while demonstrating significantly lower potency against other HDAC isoforms.[1][5][7] In contrast, Vorinostat displays broad-spectrum activity against class I and II HDACs, and Romidepsin shows potent inhibition of class I HDACs, particularly HDAC1 and HDAC2.[2][3][4][6]
Cellular Activity of HDAC Inhibitors
The functional consequences of HDAC inhibition were evaluated in various cancer cell lines. The following table summarizes key findings from cell-based assays, highlighting the differential effects of the selective HDAC8 inhibitor versus broader-spectrum inhibitors.
| Assay | Cell Line(s) | PCI-34051 | Vorinostat | Romidepsin |
| Cell Viability (GI50/IC50) | T-cell lymphoma/leukemia, Ovarian cancer (p53 wt) | Induces apoptosis and reduces viability[8][9] | Induces apoptosis and reduces viability in various cancer cell lines (IC50 = 3 - 8 μM)[2] | Inhibits proliferation in various cancer cell lines (IC50 in low nM range)[10][11] |
| Apoptosis | T-cell lymphomas, Mantle Cell Lymphoma | Induces caspase-dependent apoptosis[9] | Induces dose-dependent apoptosis in A375 melanoma cells[12] | Induces apoptosis in A549 lung carcinoma cells[13] |
| p21 Expression | - | - | - | Increases p21 expression in A549 lung carcinoma cells[13][14][15] |
| p53 Acetylation | Hematopoietic stem cells | Modulates p53 activity via deacetylation[16][17] | - | - |
PCI-34051 has been shown to effectively induce apoptosis and reduce cell viability, particularly in T-cell derived cancer cell lines and p53 wild-type ovarian cancer cells.[8][9] Vorinostat and Romidepsin also exhibit potent anti-proliferative and pro-apoptotic effects across a broader range of cancer cell types.[2][10][11][12][13] Notably, Romidepsin has been demonstrated to increase the expression of the cell cycle inhibitor p21.[13][14][15] The selective inhibition of HDAC8 by PCI-34051 has been linked to the modulation of p53 activity through deacetylation, highlighting a specific mechanism of action.[16][17]
Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.
Biochemical HDAC Activity Assay (IC50 Determination)
This fluorometric assay measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a fluorogenic HDAC substrate (e.g., Acetyl-Lys-AMC), and a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A).
-
Reaction Setup : In a 96-well plate, add the purified HDAC enzyme to the assay buffer.
-
Inhibitor Addition : Add the test inhibitor (e.g., this compound, PCI-34051, Vorinostat, Romidepsin) at various concentrations. Include a no-inhibitor control (DMSO vehicle).
-
Initiation and Incubation : Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development : Stop the reaction and develop the fluorescent signal by adding the developer solution. The deacetylated substrate is cleaved by the protease, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Data Acquisition : Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with the HDAC inhibitor at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the GI50 or IC50 value from the resulting dose-response curve.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: HDAC8-p53 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Benchmarking.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 6. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Romidepsin (depsipeptide) induced cell cycle arrest, apoptosis and histone hyperacetylation in lung carcinoma cells (A549) are associated with increase in p21 and hypophosphorylated retinoblastoma proteins expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of the histone deacetylase inhibitor romidepsin (FK228) are enhanced by aspirin (ASA) in COX-1 positive ovarian cancer cells through augmentation of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Hdac8-IN-11: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Hdac8-IN-11, a histone deacetylase (HDAC) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the precautionary principle, treating the compound as hazardous chemical waste and drawing from established guidelines for similar HDAC inhibitors.[1][2] Adherence to these procedures is crucial for protecting laboratory personnel and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
Quantitative Data Summary
| Parameter | Value/Information | Compound | Source |
| Physical Form | Solid | HDAC8-IN-1 | Cayman Chemical[3] |
| Solubility | Soluble in DMSO | HDAC8-IN-1 | Cayman Chemical[3] |
| Acute Oral Toxicity (LD50) | 800 mg/kg (Rat) | Acetanilide (Reference) | Fisher Scientific[4] |
| Incompatible Materials | Strong bases, Strong oxidizers | General Chemical Waste | Fisher Scientific[4] |
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Due to its biological activity as an HDAC inhibitor, it may possess uncharacterized toxicological properties.
2. Waste Collection and Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If this compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Segregation: Store the this compound waste container away from incompatible materials, such as strong acids, bases, and oxidizing agents.[1]
3. Container Labeling: Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the components and their concentrations if in a solution. Do not use abbreviations or chemical formulas.[1]
-
Associated hazards (e.g., "Toxic," "Caution: Biologically Active Compound")
-
The date when the container was first used for waste accumulation.[1]
4. Storage of Hazardous Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1] The container must be kept closed at all times, except when adding waste. The SAA should be inspected weekly for any signs of leakage.[1]
5. Disposal of Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1] The rinsate from this cleaning process must be collected and treated as hazardous waste.[1] After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container may be disposed of in the regular laboratory trash, with the label fully defaced or removed.[1]
6. Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations.
Experimental Workflow for Disposal
Disclaimer: This guide provides general recommendations for the disposal of this compound based on available information for similar compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.
References
Personal protective equipment for handling Hdac8-IN-11
Disclaimer: This document provides essential safety and logistical information for handling Hdac8-IN-11 in a laboratory setting. It is based on best practices for handling potent small molecule inhibitors. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must consult the manufacturer-provided SDS upon receipt and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe operational use and disposal of this compound, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound. A work area and process-specific risk assessment is required to determine the full scope of potential hazards and to select the appropriate PPE.[1]
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-2003 compliant, with side shields.[1][2] | Protects eyes from chemical splashes, dust, and flying debris.[3] |
| Face Shield | To be worn over safety goggles. | Provides additional protection during tasks with a high risk of splashing, such as preparing stock solutions.[1][2][3] | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves (double-gloving is recommended).[1] For compounds with unknown toxicity, a laminate glove underlay may be required.[2] | Prevents skin contact with the chemical. Disposable nitrile gloves offer protection for incidental exposure.[1] |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned, with sleeves extending to the wrist.[4] | Protects skin and personal clothing from spills and contamination.[3] |
| Full-Length Pants | Made of non-absorbent material. | Ensures no exposed skin on the lower body.[1] | |
| Closed-Toe Shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects.[3] | |
| Respiratory Protection | Respirator | N95 or higher, as determined by a risk assessment, especially when handling powders.[5] | Prevents inhalation of airborne particles when working with the solid compound outside of a certified chemical fume hood.[3] |
Operational and Disposal Plans
The safe handling and disposal of this compound are critical for laboratory safety and environmental protection. The following procedural guidance outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Stock and Working Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Wear all required PPE as detailed in the table above.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to the desired concentration.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at the recommended temperature.
Use in Experiments (e.g., HDAC Activity Assay):
-
A typical HDAC activity assay involves incubating the inhibitor with a source of HDAC enzyme (such as HeLa nuclear extracts or purified recombinant HDAC8) and a fluorometric substrate.[6]
-
The reaction is then stopped, and a developer is added to produce a fluorescent signal that is proportional to the enzyme activity.[6]
-
When using this compound in cell-based assays, dilute the stock solution to the final working concentration in the appropriate cell culture medium.
Waste Disposal:
-
All materials contaminated with this compound, including pipette tips, tubes, gloves, and unused solutions, must be disposed of as hazardous chemical waste.[7]
-
Collect liquid waste in a designated, leak-proof, and clearly labeled container that is compatible with the chemical.
-
Solid waste should be collected in a separate, clearly labeled hazardous waste container.[7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[7] Do not dispose of this compound down the drain.
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
